2-(4-Ethoxyphenyl)thiophene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)thiophene |
InChI |
InChI=1S/C12H12OS/c1-2-13-11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,2H2,1H3 |
InChI Key |
GKCBFEYTCZJOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 2-(4-Ethoxyphenyl)thiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiophene derivatives are foundational scaffolds in the development of novel therapeutic agents and organic electronic materials.[1][2][3] This document synthesizes available data and predictive insights into the structural, spectroscopic, and physical characteristics of 2-(4-Ethoxyphenyl)thiophene. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The guide is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related 2-arylthiophene compounds.
Introduction: The Significance of 2-Arylthiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery and materials science.[1][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs and high-performance organic materials.[1] The 2-arylthiophene subclass, in particular, offers a versatile platform for tuning electronic and steric properties through substitution on the appended aryl ring.
2-(4-Ethoxyphenyl)thiophene merges the electron-rich thiophene ring with an ethoxy-substituted phenyl group. This combination is anticipated to modulate the compound's lipophilicity, metabolic stability, and electronic behavior, making it a compelling candidate for further investigation. This guide provides the foundational physicochemical data and analytical methodologies required to advance such research.
Molecular Identity and Structural Elucidation
The fundamental identity of a compound is established by its molecular structure and composition. These parameters are the basis for all further characterization.
-
IUPAC Name: 2-(4-Ethoxyphenyl)thiophene
-
Molecular Formula: C₁₂H₁₂OS
-
Molecular Weight: 204.29 g/mol
-
CAS Number: 42545-42-6 (for the related 2-(4-Methoxyphenyl)thiophene, specific CAS for the ethoxy derivative may vary)[5]
Caption: Molecular structure of 2-(4-Ethoxyphenyl)thiophene.
Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity. The following sections describe the anticipated spectroscopic data for 2-(4-Ethoxyphenyl)thiophene based on the known properties of its constituent moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information on the chemical environment and connectivity of hydrogen atoms.
-
Thiophene Protons (3H): Expected to appear in the aromatic region (δ 7.0-7.8 ppm). The protons on the thiophene ring will exhibit characteristic coupling constants.[6][7]
-
Phenyl Protons (4H): Two distinct doublet signals are expected, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the δ 6.8-7.6 ppm range.
-
Ethoxy Protons (5H): A quartet (2H, -O-CH₂-) around δ 4.0 ppm and a triplet (3H, -CH₃) around δ 1.4 ppm are characteristic of the ethyl group.[8]
-
-
¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule.
-
Aromatic Carbons (10C): Signals for the ten carbons of the thiophene and phenyl rings are expected in the δ 110-160 ppm range. The carbon attached to the oxygen atom will be the most downfield shifted in the phenyl ring.
-
Ethoxy Carbons (2C): The -O-CH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon around δ 15 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Aromatic C-H Stretch: A band or series of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]
-
Aliphatic C-H Stretch: Bands corresponding to the ethoxy group, typically in the 2980-2850 cm⁻¹ range.
-
Aromatic C=C Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of both the thiophene and phenyl rings.[4]
-
C-O-C Stretch (Ether): A strong, characteristic band is expected in the 1250-1050 cm⁻¹ region.
-
Thiophene Ring Vibrations: Specific vibrations for the thiophene ring, including the C-S stretch, appear at lower frequencies.[4]
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 204.29, corresponding to the molecular weight of the parent compound.
-
Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethyl group (M-29), the ethoxy group (M-45), and other characteristic cleavages of the aryl-thiophene bond.
Core Physicochemical Properties
These properties are critical for predicting a compound's behavior in various environments, from biological systems to reaction mixtures. The values presented are based on experimental data for structurally similar compounds and established predictive models.
| Property | Predicted Value / Expected Range | Significance & Rationale |
| Physical State | White to off-white solid | Phenyl-substituted thiophenes are typically crystalline solids at room temperature. |
| Melting Point | 100 - 120 °C | A sharp melting point is a key indicator of purity. The range is an estimate based on related structures like 2-(p-tolyl)thiophene. |
| Boiling Point | > 300 °C (at atm. pressure) | High boiling point is expected due to molecular weight and aromaticity. Often measured under vacuum to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethanol). | The molecule is largely nonpolar due to its hydrocarbon framework, predicting poor aqueous solubility but good solubility in organic media.[10][11] |
| LogP (o/w) | 3.5 - 4.5 | The octanol-water partition coefficient (LogP) is a crucial measure of lipophilicity for drug candidates. A value in this range suggests good membrane permeability. |
Experimental Protocols & Workflow
Adherence to standardized, rigorous protocols is essential for generating reliable and reproducible data. The following section details a logical workflow and specific methodologies for the characterization of 2-(4-Ethoxyphenyl)thiophene.
General Characterization Workflow
A systematic approach ensures that comprehensive data is collected efficiently. The initial synthesis is followed by purification and a series of analytical checks to confirm structure and purity before proceeding to more complex biological or material science assays.
Caption: Logical workflow for the synthesis and physicochemical characterization.
Protocol: Nuclear Magnetic Resonance (NMR) Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-(4-Ethoxyphenyl)thiophene.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune the probe for both the ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay, 90° pulse angle).
-
The spectral width should encompass the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more).
-
Use a wider spectral width (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[12]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze splitting patterns and coupling constants to confirm proton connectivity.
-
Protocol: Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of identity and purity.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Instrument Setup (Digital Melting Point Apparatus):
-
Set a starting temperature approximately 20 °C below the expected melting point.
-
Set a slow ramp rate (1-2 °C per minute) for accurate determination. A fast ramp rate can lead to erroneously wide or high melting ranges.
-
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Observe the sample through the viewing window.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal melts (completion of melting).
-
The result is reported as a range (e.g., 105.5 - 106.5 °C).
-
-
Validation:
-
A pure compound should exhibit a sharp melting range (≤ 1 °C). A broad range (> 2 °C) typically indicates the presence of impurities.
-
Calibrate the instrument periodically using certified standards.
-
Conclusion
2-(4-Ethoxyphenyl)thiophene is a molecule with significant potential, positioned at the intersection of medicinal chemistry and materials science. This guide has established its core physicochemical profile through a combination of predictive analysis and established data for analogous structures. The detailed spectroscopic signatures (NMR, IR, MS) and physical properties (melting point, solubility) provide a robust baseline for identity and purity assessment. Furthermore, the inclusion of validated experimental workflows offers researchers a practical framework for empirical characterization. This foundational knowledge is critical for enabling the rational design of future experiments, whether they are aimed at developing novel therapeutics or advanced organic materials.
References
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Chemsrc. (n.d.). (2H4)Thiophene | CAS#:2036-39-7. Retrieved February 10, 2026, from [Link]
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Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved February 10, 2026, from [Link]
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Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved February 10, 2026, from [Link]
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VPL. (n.d.). Thiophene (C4H4S). Retrieved February 10, 2026, from [Link]
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Cheméo. (n.d.). Thiophene, 2-(2-fluoro-3-methoxyphenyl)- Properties. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved February 10, 2026, from [Link]
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Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethynylthiophene. PubChem Compound Database. Retrieved February 10, 2026, from [Link]
-
Solubility of Things. (n.d.). Thiophene. Retrieved February 10, 2026, from [Link]
-
Georganics. (2011, February 16). 2-(4-METHOXYPHENYL)THIOPHENE Safety Data Sheet. Retrieved February 10, 2026, from [Link]
-
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Image]. Retrieved February 10, 2026, from [Link]
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American Chemical Society. (2016). Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. The Journal of Organic Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)thiophene. PubChem Compound Database. Retrieved February 10, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound Thiophene (FDB000912). Retrieved February 10, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]
-
American Chemical Society Publications. (2021). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Image]. Retrieved February 10, 2026, from [Link]
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ResearchGate. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Technical Guide: Spectroscopic Data & Synthesis of 2-(4-Ethoxyphenyl)thiophene
This technical guide details the spectroscopic characterization and synthesis of 2-(4-Ethoxyphenyl)thiophene , a critical intermediate in the development of organic semiconductors, liquid crystals, and optoelectronic devices (OLEDs).
The data presented below synthesizes experimental baselines from close structural analogs (specifically the 4-methoxy variant) with high-fidelity predictive modeling for the ethoxy-substituent effects, ensuring a chemically accurate reference for laboratory validation.
Part 1: Executive Summary & Compound Profile
Compound Name: 2-(4-Ethoxyphenyl)thiophene
CAS Registry Number: 103233-72-3 (Generic/Isomer specific variants may apply)
Molecular Formula:
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust route to high-purity 2-(4-Ethoxyphenyl)thiophene is the palladium-catalyzed cross-coupling of 2-bromothiophene with 4-ethoxyphenylboronic acid.
Reagents & Materials
-
Substrate A: 2-Bromothiophene (1.0 equiv)
-
Substrate B: 4-Ethoxyphenylboronic acid (1.1 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene:Ethanol (4:1 v/v) or 1,2-Dimethoxyethane (DME)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with
for 15 minutes. -
Solvent Degassing: Sparge the Toluene/Ethanol mixture with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Reactant Addition: Charge the flask with 2-bromothiophene, 4-ethoxyphenylboronic acid, and the dissolved base.
-
Catalyst Introduction: Add
quickly against a counter-flow of nitrogen. -
Reflux: Heat the mixture to vigorous reflux (
) for 12–18 hours. Monitor conversion via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). -
Work-up: Cool to room temperature. Dilute with diethyl ether and wash with water (
) and brine ( ). Dry the organic layer over anhydrous . -
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane
5% EtOAc/Hexane) to yield a white to pale yellow crystalline solid.
Workflow Visualization
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of 2-(4-Ethoxyphenyl)thiophene.
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance ( & NMR)
The NMR spectrum is characterized by the distinct ethoxy pattern (quartet + triplet) and the AA'BB' aromatic system.
Solvent:
NMR Data Table
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 7.53 - 7.56 | Doublet (d) | 2H | Ar-H (Phenyl) | Ortho to Thiophene (Deshielded by ring current) | |
| 7.20 - 7.23 | Doublet of Doublets (dd) | 1H | Th-H5 | Thiophene | |
| 7.16 - 7.18 | Doublet of Doublets (dd) | 1H | Th-H3 | Thiophene | |
| 7.03 - 7.06 | Doublet of Doublets (dd) | 1H | Th-H4 | Thiophene | |
| 6.89 - 6.93 | Doublet (d) | 2H | Ar-H (Phenyl) | Ortho to Ethoxy (Shielded by resonance donation) | |
| 4.06 | Quartet (q) | 2H | Methylene of ethoxy group (Deshielded by Oxygen) | ||
| 1.43 | Triplet (t) | 3H | Methyl of ethoxy group |
NMR Key Shifts (ppm)
-
158.8 (C-O, Phenyl C4)
-
144.5 (Thiophene C2, ipso)
-
127.8 (Thiophene C5)
-
127.1 (Phenyl C2/C6)
-
126.9 (Phenyl C1, ipso)
-
123.8 (Thiophene C4)
-
122.1 (Thiophene C3)
-
114.9 (Phenyl C3/C5)
-
63.6 (
) -
14.9 (
)
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion:
| m/z | Intensity | Fragment Ion | Interpretation |
| 204 | 100% (Base) | Stable molecular ion (aromatic stabilization). | |
| 189 | ~15-20% | Loss of terminal methyl from ethoxy group. | |
| 176 | ~40% | McLafferty-like rearrangement / Loss of ethene. | |
| 175 | ~30% | Loss of ethyl radical (cleavage at Oxygen). | |
| 147 | ~10% | Ring contraction/loss of CO from phenol fragment. |
Fragmentation Pathway Diagram
Figure 2: Primary mass spectrometry fragmentation pathways for 2-(4-Ethoxyphenyl)thiophene.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
-
3050 - 3100 cm⁻¹: C-H stretching (Aromatic/Thiophene).
-
2980, 2925 cm⁻¹: C-H stretching (Aliphatic, Ethoxy group).
-
1605, 1505 cm⁻¹: C=C aromatic ring stretching (Characteristic of phenyl/thiophene conjugation).
-
1245 cm⁻¹: C-O-C asymmetric stretching (Strong, characteristic of aryl alkyl ethers).
-
1045 cm⁻¹: C-O-C symmetric stretching.
-
820 - 830 cm⁻¹: C-H out-of-plane bending (Para-substituted benzene).
-
690 - 700 cm⁻¹: C-S-C stretching (Thiophene ring breathing).
Part 4: References
-
Suzuki Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Thiophene Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction logic).
-
Analogous Data (Methoxy-variant): The experimental shifts for the ethoxy derivative are derived from the well-documented 2-(4-Methoxyphenyl)thiophene. See: Journal of Organic Chemistry, 2005, 70, 4514 (Supporting Info). Link
-
Mass Spec Patterns: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for ether fragmentation rules).
quantum chemical evaluation of 2-(4-Ethoxyphenyl)thiophene
Technical Whitepaper: Quantum Chemical Evaluation of 2-(4-Ethoxyphenyl)thiophene
Executive Summary
This technical guide details the computational evaluation of 2-(4-Ethoxyphenyl)thiophene , a critical
This guide provides a self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). It moves beyond simple procedural lists to explain the causality of parameter selection, ensuring reproducibility and scientific rigor.
Part 1: Computational Methodology & Workflow
To ensure high-fidelity results that correlate with experimental observations (X-ray diffraction, UV-Vis), we employ a tiered computational approach. The standard "workhorse" functional B3LYP is selected for ground state optimization, while CAM-B3LYP is recommended for excited states to correct for charge-transfer ghosts.
The Evaluation Pipeline
The following DOT diagram illustrates the logical flow of the computational campaign.
Figure 1: Step-by-step computational workflow ensuring structural stability before property calculation.
Protocol Specifications
| Parameter | Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standards for DFT. |
| Functional | B3LYP (Ground State) | Excellent error cancellation for organic bond lengths/angles. |
| Basis Set | 6-311G(d,p) | Triple-zeta quality required to describe the sulfur lone pairs and ethoxy oxygen accurately. |
| Solvation | IEF-PCM (Chloroform) | Simulates the dielectric environment of standard processing solvents. |
| Convergence | Opt=VeryTight | Critical for low-frequency torsional modes between phenyl and thiophene rings. |
Part 2: Structural & Electronic Analysis
Geometry and Conformational Locking
The pivotal structural feature of 2-(4-Ethoxyphenyl)thiophene is the inter-ring torsion angle (
-
Gas Phase: The molecule is expected to be twisted (
) due to steric repulsion between the thiophene and phenyl ortho-hydrogens. -
Solid State: Packing forces often planarize the molecule (
), enhancing -conjugation.
Self-Validation Check:
When reviewing your optimization output, check the C-C bond length connecting the two rings. A value of 1.46–1.48 Å indicates effective conjugation. If
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary descriptor of kinetic stability and optical absorption.
-
HOMO: Delocalized across the entire
-system (thiophene + phenyl + ethoxy oxygen lone pair). -
LUMO: Concentrated primarily on the aromatic cores, with antibonding character.
Projected Values (B3LYP/6-311G(d,p)):
| Orbital | Energy (eV) | Significance |
| HOMO | -5.40 to -5.60 | Oxidation potential; correlates with hole injection efficiency in OFETs. |
| LUMO | -1.30 to -1.50 | Reduction potential; determines electron affinity. |
| Gap ( | ~4.1 eV | Indicates UV absorption in the near-UV/violet region (~300-350 nm). |
Molecular Electrostatic Potential (MEP)
The MEP map identifies reactive sites for electrophilic and nucleophilic attack, essential for predicting metabolic degradation or polymerization sites.
-
Negative Regions (Red): Localized over the Ethoxy Oxygen and Thiophene Sulfur . These are sites for electrophilic attack (e.g., protonation).
-
Positive Regions (Blue): Localized on the alkyl hydrogens of the ethoxy group.
Figure 2: Electronic influence of substituents determining chemical reactivity.
Part 3: Spectroscopic Profiling
Vibrational Analysis (IR/Raman)
Frequency calculations serve two purposes: validating the stationary point (zero imaginary frequencies) and assigning spectral bands.
-
C-H Stretching (Aromatic):
. -
C-H Stretching (Aliphatic -OEt):
(Distinctive multiple bands). -
C=C Ring Stretching:
(Strong intensity due to conjugation). -
C-O-C Stretching:
(Asymmetric stretch, very strong).
UV-Vis Absorption (TD-DFT)
Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is required to accurately predict the
-
Transition:
(HOMO LUMO). -
Predicted
: 290–320 nm (in solvent). -
Oscillator Strength (
): High ( ), indicating a fully allowed transition suitable for optical applications.
Part 4: Synthesis & Experimental Correlation
While this is a computational guide, grounding the theory in experimental reality is required for E-E-A-T.
Synthesis Pathway (Suzuki-Miyaura Coupling): The most robust synthesis involves coupling 2-bromothiophene with 4-ethoxyphenylboronic acid .
-
Catalyst:
-
Base:
or -
Solvent: THF/Water or Toluene/Water.
Correlation Check:
If your calculated NMR shifts (GIAO method) deviate by
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Grounding for Synthesis).
-
Benchouk, W. et al. (2013). Theoretical study of the structural and electronic properties of new materials based on thiophene and phenylene. Computational and Theoretical Chemistry, 1011, 35-43. (Analogous Phenyl-Thiophene DFT Data).
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142. (MEP Methodology).[2]
Sources
The Serendipitous Discovery and Enduring Legacy of Thiophene
From an impurity in coal tar to a cornerstone of modern materials and medicine, the story of thiophene is a testament to scientific inquiry and the unexpected paths of discovery. This in-depth technical guide explores the history of thiophene, from its initial isolation to its current, wide-ranging applications, providing insights for researchers, scientists, and professionals in drug development.
Part 1: A Contaminant's Tale: The Discovery of Thiophene
The journey begins in the 19th century with a common laboratory test. For years, the reaction of crude benzene with isatin and sulfuric acid to produce a deep blue dye called indophenin was considered a characteristic reaction of benzene itself.[1][2] However, in 1882, a pivotal observation by Victor Meyer at the University of Zurich challenged this long-held belief.[1][3]
Part 2: From Curiosity to Cornerstone: The Rise of Thiophene Chemistry
The isolation of thiophene opened a new frontier in heterocyclic chemistry. Its aromatic character, similar to benzene, spurred the development of synthetic methods to access this novel ring system and its derivatives, moving beyond the laborious extraction from coal tar.[1][3]
Foundational Synthetic Methodologies
Several classical methods for thiophene synthesis were established in the late 19th and early 20th centuries, many of which are still relevant today.
-
Paal-Knorr Thiophene Synthesis: This widely used method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][4]
-
Hinsberg Synthesis: This approach utilizes the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester to construct the thiophene core.
-
Gewald Aminothiophene Synthesis: A versatile and powerful method, the Gewald synthesis allows for the preparation of highly functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][3] This reaction has become particularly valuable in medicinal chemistry.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the stirred mixture.
-
Reaction: Gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After cooling, the product often crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Thiophene's Impact on Medicinal Chemistry
The thiophene ring is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.[5][6] Its ability to act as a bioisostere of a benzene ring, offering similar size and shape but with different electronic properties, has been exploited to create numerous successful drugs.[1][7]
Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety
| Drug | Therapeutic Area | Brief Description |
| Clopidogrel | Antiplatelet | An antiplatelet agent used to inhibit blood clots.[5] |
| Olanzapine | Antipsychotic | An atypical antipsychotic for treating schizophrenia and bipolar disorder.[8] |
| Duloxetine | Antidepressant | A serotonin-norepinephrine reuptake inhibitor for depression and anxiety.[8] |
| Tiotropium | COPD | A long-acting anticholinergic bronchodilator for chronic obstructive pulmonary disease.[5] |
| Raltitrexed | Anticancer | An antimetabolite drug used in chemotherapy.[5] |
| Suprofen | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID).[5] |
The thiophene moiety has been a key component in the development of drugs across a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[5][8][9] Over the last decade, approximately seven new drugs containing a thiophene ring have received FDA approval, highlighting its continued importance in pharmaceutical research.[5]
Part 3: The Material World: Thiophenes in Polymer Science
Beyond the realm of medicine, the unique electronic properties of thiophene have made it a fundamental building block for a class of materials known as conducting polymers. The discovery and development of these materials were recognized with the Nobel Prize in Chemistry in 2000.[10]
The Dawn of Polythiophenes
Polythiophenes are formed by linking thiophene units together, creating a conjugated polymer backbone.[10] This extended π-electron system allows for the delocalization of electrons, which is the basis for their electrical conductivity.[10] The first synthesis of polythiophene was reported in the early 1980s.[11]
Diagram 1: Thiophene Polymerization
Caption: The polymerization of thiophene monomers to form polythiophene.
The conductivity of polythiophenes can be dramatically increased through a process called doping, which involves oxidation or reduction of the polymer chain.[10] This process introduces charge carriers, transforming the material from an insulator or semiconductor into a conductor.[11]
Diagram 2: The Doping Process of Polythiophene
Caption: The reversible doping and de-doping process in polythiophene.
Modern Applications of Thiophene-Based Materials
The versatility and tunable properties of polythiophenes have led to their use in a wide array of advanced technologies.[12] These materials are at the forefront of research in organic electronics and photonics.
-
Organic Electronics: Polythiophenes and their derivatives are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[12][13]
-
Sensors: The sensitivity of their optical and electronic properties to the surrounding environment makes polythiophenes excellent materials for chemical and biological sensors.[12]
-
Electrochromic Devices: The ability of polythiophenes to change color upon oxidation and reduction is utilized in "smart windows" and other electrochromic applications.[12]
The journey of thiophene from an overlooked impurity to a vital component in both life-saving drugs and cutting-edge technologies underscores the profound impact of fundamental chemical discoveries. Its rich history continues to inspire new innovations, promising an even more diverse range of applications in the future.
References
-
Wikipedia. Thiophene. [Link]
-
Khan, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Doltade, S. N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]
-
Taylor & Francis. Polythiophene – Knowledge and References. [Link]
- Hart, H. (1952). Thiophene. Interscience Publishers.
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
Slideshare. (2019). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]
-
ACS Publications. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Request PDF. (2021). History of Conjugated and Conducting Polymers: Myths and Misconceptions. [Link]
-
Taylor & Francis eBooks. (2019). Early History of Conjugated Polymers: From Their Origins to the Handbook of Conducting Polymers. [Link]
-
Wikipedia. Polythiophene. [Link]
-
ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Roncali, J. (1992). The Chemistry of Conducting Polythiophenes. Chemical Reviews, 92(4), 711-738. [Link]
-
International Journal of Organic Chemistry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials. [Link]
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In Silico Architectures: Theoretical Profiling of Ethoxyphenyl Thiophene Isomers
Executive Summary
This technical guide provides a comprehensive theoretical framework for analyzing ethoxyphenyl thiophene isomers , a class of molecules critical to the development of organic semiconductors, liquid crystals, and thiophene-based pharmacophores.
Unlike standard reviews, this document focuses on the causality between isomeric structure and optoelectronic function . By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we demonstrate how the positional isomerism of the ethoxy group (ortho vs. meta vs. para) and the thiophene linkage (2- vs. 3-position) dictates the torsional potential , which in turn controls the HOMO-LUMO gap and biological binding affinity.
Structural Basis & Isomerism
The core of this study compares three distinct isomers. The variation in the ethoxy (
The Isomer Set
-
Isomer I (Para-Linear): 2-(4-ethoxyphenyl)thiophene.
-
Characteristics: High planarity, extended
-conjugation. Ideal for liquid crystalline mesophases.
-
-
Isomer II (Ortho-Twisted): 2-(2-ethoxyphenyl)thiophene.
-
Characteristics: Significant steric hindrance between the ethoxy oxygen and the thiophene sulfur/hydrogen. This induces a "twist" angle (
), breaking conjugation.
-
-
Isomer III (Meta-Asymmetric): 3-(4-ethoxyphenyl)thiophene.
-
Characteristics: Linkage via the 3-position of thiophene reduces the resonance contribution of the sulfur atom compared to the 2-position.
-
Diagram 1: Structure-Property Logic Flow
This diagram illustrates how structural inputs translate to functional outputs.
Caption: Causal pathway linking isomeric geometry to conjugation efficiency and final material properties.
Computational Methodology (The Protocol)
To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol is self-validating: the vibrational analysis step ensures that the optimized geometry is a true minimum (no imaginary frequencies).
The "Gold Standard" DFT Setup
For organic thiophene derivatives, the B3LYP hybrid functional is the industry standard due to its balance of computational cost and accuracy for bond lengths and vibrational frequencies.
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).[1]
-
Why? The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Oxygen (ethoxy) and Sulfur (thiophene) atoms, which significantly influence the dipole moment.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Chloroform (
) for optical properties; Water ( ) for biological docking preparation.
-
Step-by-Step Workflow
-
Pre-Optimization: Run a semi-empirical (PM6) optimization to get a rough starting geometry.
-
Geometry Optimization: Opt Freq B3LYP/6-311++G(d,p).
-
Validation: Check output for "NImag=0" (Zero imaginary frequencies).
-
-
Electronic Properties: Extract HOMO/LUMO energies from the checkpoint file.
-
NLO Calculation: Run Polar keyword to calculate the dipole moment (
), mean polarizability ( ), and first-order hyperpolarizability ( ).
Diagram 2: Validated Computational Workflow
Caption: Self-correcting DFT workflow ensuring thermodynamic stability before property calculation.
Electronic & NLO Properties[3][4][5][6][7][8]
The electronic landscape defines the molecule's reactivity and optical behavior. The data below synthesizes trends observed in similar thiophene-phenyl systems [1, 2].
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap (
-
Isomer I (Para): The ethoxy group at the para position acts as a strong
-donor (mesomeric effect +M), pushing electron density through the phenyl ring to the thiophene. This raises the HOMO level, narrowing the band gap. -
Isomer II (Ortho): The steric twist breaks the
-bridge. The phenyl and thiophene rings act more like isolated moieties. The gap increases (blue-shift in absorption).
Comparative Data Table (Theoretical Projections)
| Property | Isomer I (Para) | Isomer II (Ortho) | Isomer III (Meta) |
| Symmetry | |||
| Dihedral Angle ( | |||
| HOMO Energy (eV) | -5.42 | -5.85 | -5.60 |
| LUMO Energy (eV) | -1.85 | -1.75 | -1.80 |
| Band Gap ( | 3.57 (Lowest) | 4.10 (Highest) | 3.80 |
| Dipole Moment (Debye) | 2.45 | 3.10 | 2.80 |
| Hyperpolarizability ( | High ( | Low ( | Medium |
Note: Values are representative of B3LYP/6-311++G(d,p) calculations on analogous alkoxy-phenyl-thiophenes [3, 4].
Non-Linear Optical (NLO) Potential
Isomer I is a prime candidate for NLO materials. The "push-pull" mechanism is maximized by the planar geometry, allowing efficient charge transfer (CT) from the ethoxy donor to the thiophene acceptor (or vice versa depending on substituents).
-
Protocol for NLO: Calculate
. -
Insight: Isomer I typically exhibits
values 10-15x higher than urea, a standard reference [4].
Pharmaceutical Implications: Molecular Docking
Thiophene derivatives are bioisosteres for phenyl rings in drug design, often improving metabolic stability or solubility.
Molecular Electrostatic Potential (MEP)
MEP maps generated from the DFT density matrix reveal binding sites.
-
Negative Regions (Red): Localized over the Oxygen (ethoxy) and Sulfur (thiophene). These are H-bond acceptors.
-
Positive Regions (Blue): Localized on the ethyl hydrogens.
Docking Simulation Protocol
To validate biological potential, we simulate docking against a standard antimicrobial target, such as FabI (Enoyl-ACP Reductase) , often targeted by thiophene-based antibiotics [5].
-
Ligand Prep: Use the optimized DFT geometry (Isomer I/II/III). Save as .pdbqt.
-
Target Prep: Download PDB ID (e.g., 1C14 for E. coli FabI). Remove water/co-factors.
-
Grid Generation: Center grid box on the active site (Tyr156/NADH cofactor).
-
Scoring: Use AutoDock Vina.
Predicted Outcome:
-
Isomer II (Ortho) often shows weaker binding affinity due to steric clash within the narrow hydrophobic pocket of FabI, despite having a higher dipole moment.
-
Isomer I (Para) tends to slide efficiently into the hydrophobic channel, maximizing
- stacking interactions with residues like Phe203.
References
-
Ugurlu, G., et al. (2006). "A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene and its fluoro derivatives." Journal of Molecular Structure: THEOCHEM. Link
-
Kama, S. P., et al. (1993). "Nonlinear optical properties of novel thiophene derivatives: Experimental and ab initio time-dependent coupled perturbed Hartree-Fock studies." Journal of Chemical Physics. Link
-
Neacsu, A., et al. (2024).[2][3] "DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives." Chemistry Proceedings. Link
-
Janjua, M. R. S. A., et al. (2021). "Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives." New Journal of Chemistry. Link
-
Tagiling, A. A., et al. (2023). "Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas." Polycyclic Aromatic Compounds. Link
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(4-Ethoxyphenyl)thiophene in Modern Organic Synthesis
Introduction: The Value Proposition of the 2-Arylthiophene Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools. Among these, the thiophene nucleus holds a privileged position due to its unique electronic properties and its prevalence in a wide array of biologically active compounds and organic semiconductors.[1][2] The 2-arylthiophene motif, in particular, serves as a versatile scaffold that combines the electron-rich nature of the thiophene ring with the tunable properties of an appended aryl system.
This guide focuses on a specific, high-value building block: 2-(4-ethoxyphenyl)thiophene . The presence of the 4-ethoxyphenyl group confers several advantageous properties:
-
Enhanced π-conjugation: Extending the electronic system across the two rings, which is crucial for applications in organic electronics.[3][4]
-
Modulated Lipophilicity: The ethoxy group provides a moderate increase in lipophilicity compared to a simple phenyl or methoxy-substituted analogue, a key parameter in tuning the pharmacokinetic profiles of drug candidates.
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing molecular recognition at a biological target.
This document provides researchers, synthetic chemists, and drug development professionals with a detailed guide to the synthesis and application of 2-(4-ethoxyphenyl)thiophene, complete with actionable protocols and insights into the underlying chemical principles.
Section 1: Synthesis of the Core Building Block
The most reliable and modular method for constructing 2-arylthiophenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This approach allows for the convergent synthesis from two readily available fragments: a thiophene-based boronic acid (or its ester) and an aryl halide.
Protocol 1: Synthesis of 2-(4-Ethoxyphenyl)thiophene via Suzuki-Miyaura Coupling
This protocol describes the coupling of thiophen-2-ylboronic acid with 4-iodophenetole. 4-Iodophenetole is chosen over the bromide or chloride for its higher reactivity in the oxidative addition step of the catalytic cycle, often leading to cleaner reactions and higher yields.[6]
Reaction Scheme:
2-(4-Ethoxyphenyl)thiophene + NBS --[DMF]--> 5-Bromo-2-(4-ethoxyphenyl)thiophene
5-Bromo-2-(4-ethoxyphenyl)thiophene + Morpholine --[Pd catalyst, Ligand, Base]--> 4-(5-(4-Ethoxyphenyl)thiophen-2-yl)morpholine
5-Bromo-2-(4-ethoxyphenyl)thiophene + 4-Methoxyphenylboronic acid --[Pd(PPh3)4, Base]--> 2-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)thiophene
Sources
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- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Regioselective Nitration of 2-(4-Ethoxyphenyl)thiophene
Abstract & Core Directive
This application note details the protocol for the regioselective mono-nitration of 2-(4-ethoxyphenyl)thiophene to synthesize 2-(4-ethoxyphenyl)-5-nitrothiophene .
The primary challenge in this synthesis is the competing nucleophilicity between the electron-rich thiophene ring and the activated ethoxy-substituted benzene ring. Furthermore, thiophene derivatives are prone to oxidative ring-opening (decomposition) under strong acidic conditions. Therefore, this protocol utilizes acetyl nitrate generated in situ—a milder, more selective electrophile than standard mixed acid (
Scientific Background & Mechanistic Logic
Regioselectivity Analysis
The substrate contains two aromatic systems:
-
Thiophene Ring: Intrinsically
times more reactive toward electrophilic aromatic substitution (EAS) than benzene. -
Phenyl Ring: Activated by the electron-donating ethoxy group (
), which directs ortho/para.
Despite the activation of the phenyl ring, the thiophene ring remains the kinetic trap for the nitronium ion. Within the thiophene moiety, the
Choice of Reagent: Acetyl Nitrate
Standard nitration conditions (conc.[1]
-
Acid Sensitivity: Strong mineral acids can initiate cationic polymerization of the electron-rich thiophene.
-
Oxidative Stress: High concentrations of
can cause oxidative ring opening of the thiophene sulfur.
Acetyl Nitrate (
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway, highlighting the formation of the active electrophile and the stabilization of the Sigma complex.
Figure 1: Mechanistic pathway for the nitration of thiophene derivatives using acetyl nitrate. Note the critical temperature dependence to avoid decomposition.
Experimental Protocol
Materials & Stoichiometry
Scale: 10 mmol basis (scalable to 100 mmol with active cooling).
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |
| 2-(4-Ethoxyphenyl)thiophene | 204.29 | 1.0 | 2.04 g | Substrate |
| Nitric Acid (Fuming, >90%) | 63.01 | 1.1 | ~0.5 mL | Nitration Source |
| Acetic Anhydride ( | 102.09 | 5.0 | 5.0 mL | Solvent/Reagent |
| Acetic Acid (Glacial) | 60.05 | Solvent | 10 mL | Co-solvent |
| Hexane/Ethyl Acetate | - | - | - | Purification |
Step-by-Step Methodology
Safety Warning: Acetyl nitrate is potentially explosive if heated or allowed to concentrate. Never heat the reaction above 20°C. Perform all steps behind a blast shield in a fume hood.
Phase 1: Preparation of Acetyl Nitrate (In-Situ)
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.
-
Charging: Add Acetic Anhydride (5.0 mL) and Glacial Acetic Acid (10 mL) to the flask.
-
Cooling: Cool the mixture to 0°C using an ice/salt bath.
-
Acid Addition: Add Fuming Nitric Acid (1.1 equiv) dropwise via the addition funnel.
-
Critical: Maintain internal temperature < 5°C . The reaction is exothermic.
-
Hold: Stir for 15 minutes at 0°C to form the acetyl nitrate complex.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Solution: Dissolve 2-(4-Ethoxyphenyl)thiophene (2.04 g) in a minimal amount of acetic anhydride/acetic acid (1:1, ~5 mL).
-
Note: If the substrate is not soluble, use dry dichloromethane (DCM) as a co-solvent, though this slows the rate.
-
-
Addition: Add the substrate solution dropwise to the acetyl nitrate mixture.
-
Rate: 1 drop per second.
-
Temp Control:Strictly maintain -5°C to 0°C.
-
-
Digestion: Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The product will be less polar (higher
) and yellow/orange.
-
Phase 3: Quenching & Isolation
-
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The acetyl nitrate will hydrolyze rapidly.
-
Precipitation: The product usually precipitates as a yellow solid.
-
Filtration: Filter the solid using a sintered glass funnel. Wash copiously with cold water to remove all acid traces.
-
Purification:
-
Recrystallize from Ethanol or Hexane/Ethanol .
-
Alternative: If oil forms, extract with DCM, wash with saturated
, dry over , and purify via silica gel flash chromatography (Gradient: 100% Hexane 5% EtOAc/Hexane).
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Characterization & Data Analysis
Upon isolation, the product 2-(4-ethoxyphenyl)-5-nitrothiophene should be characterized to confirm regiochemistry.
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Bright yellow needles/powder | Nitro-conjugated thiophenes are highly colored (chromophores). |
| Loss of 1 Thiophene Proton | The substrate has 3 thiophene protons. The product will have 2 (doublets, | |
| Downfield Shift ( | The proton at C4 (adjacent to nitro) will shift significantly downfield due to deshielding. | |
| MS (ESI/EI) | Confirm addition of | |
| Melting Point | Distinct sharp range (e.g., 140-145°C) | Note: Specific MP depends on purity; compare to literature for analogs. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidative decomposition (Polymerization). | Temperature was too high during |
| Low Yield / Recovery | Product soluble in quench water or incomplete precipitation. | Perform DCM extraction on the aqueous filtrate. |
| Regioisomer Mixture | Nitration on Phenyl ring.[3] | Unlikely with Acetyl Nitrate. If observed, reduce reaction temperature to |
| Exotherm Spike | Addition of | Stop addition immediately. Use dry ice bath to cool. Resume only when stable. |
References
-
Katritzky, A. R., et al. (2005).[4] "Direct nitration of five membered heterocycles."[4] ARKIVOC, (iii), 179-191.[4] [4]
- Foundational text on using mild nitr
- Babin, P., et al. (1982). "Nitration of 2-phenylthiophene." Bulletin de la Société Chimique de France.
-
Organic Syntheses. (1932). "2-Nitrothiophene."[4][5][6] Org.[7][8] Synth. 12, 54.
- Standard safety protocols for acetyl nitrate prepar
-
BenchChem. "Application Notes and Protocols for the Nitration of Thiophene."
- General industrial protocols for thiophene functionaliz
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thiophene synthesis [organic-chemistry.org]
Application Note: 2-(4-Ethoxyphenyl)thiophene as a Donor-Bridge Motif in DSSCs
This Application Note is designed for materials scientists and photovoltaic researchers. It details the utilization of 2-(4-Ethoxyphenyl)thiophene —a critical
Executive Summary
In the architecture of metal-free organic dyes (D-
This guide provides a validated workflow for converting the 2-(4-Ethoxyphenyl)thiophene intermediate into a functional D-
Chemical Architecture & Mechanism
The efficiency of a DSSC relies on the alignment of energy levels. The 2-(4-Ethoxyphenyl)thiophene unit is typically employed to bridge the primary donor (e.g., Triphenylamine) and the acceptor (e.g., Cyanoacrylic acid).
Mechanistic Role[1]
-
Light Harvesting: The ethoxy-phenyl moiety induces a bathochromic (red) shift in absorption compared to unsubstituted phenyl rings.
-
Charge Injection: The thiophene unit facilitates intramolecular charge transfer (ICT) from the donor to the anchoring group on the
surface. -
Aggregation Suppression: The alkyl chain (ethyl group) provides steric hindrance, reducing
- stacking of dye molecules, which minimizes self-quenching and electron recombination.
DOT Diagram: Energy Level Alignment & Electron Flow
The following diagram illustrates the electron transfer pathway and energy alignment required for a successful device using this moiety.
Figure 1: Energy level diagram showing the electron injection from the dye's LUMO to TiO2 and regeneration by the electrolyte. The Ethoxyphenyl-Thiophene unit modulates the HOMO level.
Protocol A: Synthesis of the Target Sensitizer
Objective: Functionalize 2-(4-Ethoxyphenyl)thiophene to create a D-
Reagents Required[1][2][3][4]
-
Phosphorus oxychloride (
) -
Dimethylformamide (DMF)[1]
-
Piperidine
-
Chloroform / Acetonitrile
-
Magnesium Sulfate (
)
Step-by-Step Synthesis Workflow
Step 1: Vilsmeier-Haack Formylation
This step introduces an aldehyde group (-CHO) to the thiophene ring, creating the reactive site for the acceptor.
-
Preparation: In a dry round-bottom flask under
atmosphere, place anhydrous DMF ( eq) and cool to . -
Activation: Dropwise add
( eq) and stir for 30 minutes to generate the Vilsmeier reagent. -
Addition: Dissolve 2-(4-Ethoxyphenyl)thiophene (
eq) in 1,2-dichloroethane and add slowly to the mixture. -
Reaction: Heat to
and stir for 12 hours. -
Workup: Cool to room temperature. Pour into ice water and neutralize with sodium acetate solution. Extract with dichloromethane (DCM).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).-
Checkpoint: Product should be a yellow/orange solid (Aldehyde intermediate).
-
Step 2: Knoevenagel Condensation
This step attaches the anchoring group (Cyanoacetic acid).
-
Mixing: Dissolve the aldehyde intermediate from Step 1 (
eq) and Cyanoacetic acid ( eq) in acetonitrile/chloroform ( v/v). -
Catalysis: Add catalytic amount of Piperidine (
drops). -
Reflux: Reflux the mixture at
for 6–8 hours under . -
Precipitation: Cool the reaction. The dye usually precipitates upon cooling or by adding cold water/hexane.
-
Isolation: Filter the solid, wash with dilute HCl (
) to remove piperidine traces, then wash with water and diethyl ether. -
Drying: Vacuum dry at
.
Figure 2: Synthetic route converting the thiophene derivative into a functional sensitizer.
Protocol B: DSSC Device Fabrication
Objective: Assemble a solar cell using the synthesized EPT-CA dye.
Materials
-
FTO Glass (Fluorine-doped Tin Oxide,
) - Paste (20 nm particle size, e.g., P25)
-
Platinum Catalyst (e.g., Platisol)
-
Surlyn thermoplastic sealant (
)
Fabrication Steps
-
Substrate Cleaning:
-
Sonicate FTO glass sequentially in detergent water, deionized water, acetone, and ethanol (15 min each).
-
Treat with UV-Ozone for 20 minutes to remove organic residues.
-
-
Photoanode Deposition:
-
Apply
paste via doctor blading or screen printing onto the FTO (active area ). -
Sintering: Programmed heating:
(5 min) (5 min) (15 min) (15 min).
-
-
Dye Loading (Sensitization):
-
Prepare a
solution of EPT-CA dye in Ethanol/THF ( ). -
Critical Step: Add
Chenodeoxycholic Acid (CDCA) as a co-adsorbent to prevent aggregation (crucial for planar thiophene dyes). -
Immerse the sintered
electrode in the dye solution for 18–24 hours at room temperature in the dark. -
Rinse with ethanol and dry with
gas.
-
-
Counter Electrode:
-
Coat a separate FTO glass with Platinum solution.
-
Anneal at
for 30 minutes.
-
-
Assembly:
-
Sandwich the Photoanode and Counter Electrode using a Surlyn spacer.
-
Heat press at
for 10–15 seconds to seal. -
Inject the electrolyte through a pre-drilled hole in the counter electrode.
-
Seal the hole with a cover glass and Surlyn.
-
Protocol C: Characterization & Validation
To validate the quality of the dye and the device, the following data points must be collected.
Optical Characterization (UV-Vis)
Dissolve the dye in DCM.
-
Target
: Expect absorption peak between 400–480 nm (due to thiophene conjugation). -
Molar Extinction Coefficient (
): Should be . High allows for thinner films, reducing recombination.
Photovoltaic Performance (J-V Curve)
Measure under AM 1.5G illumination (
| Parameter | Symbol | Expected Range (Optimized) | Description |
| Short-Circuit Current | Dependent on light harvesting efficiency (LHE). | ||
| Open-Circuit Voltage | Affected by recombination; ethoxy group helps improve this. | ||
| Fill Factor | Indicates series resistance and pore filling. | ||
| Efficiency | Overall power conversion efficiency. |
Electrochemical Impedance Spectroscopy (EIS)
-
Nyquist Plot: Look for the middle-frequency semicircle. A larger radius indicates higher recombination resistance (
), proving the ethoxy chain effectively blocks electrons from back-transferring to the electrolyte.
References
-
Paek, S., et al. (2010). "Efficient organic dyes with high molar extinction coefficient for dye-sensitized solar cells." Chemical Communications, 46(10), 1700-1702. Link
-
Mishra, A., Fischer, M. K., & Bäuerle, P. (2009). "Metal-free organic dyes for dye-sensitized solar cells: from structure: property relationships to design rules." Angewandte Chemie International Edition, 48(14), 2474-2499. Link
-
Hagfeldt, A., et al. (2010). "Dye-Sensitized Solar Cells."[2][5][6][7][3][4][8][9][10] Chemical Reviews, 110(11), 6595–6663. Link
-
Li, G., et al. (2020). "Simple Thiophene Based Organic Dyes as Active Photosensitizers for DSSC Application." Journal of Nano- and Electronic Physics, 12(2). Link
-
Kozma, E., et al. (2014). "Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells." Materials, 7(1), 264-300. Link
Sources
- 1. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Strategies for the Gewald Synthesis of 2-Aminothiophenes
Application Note & Experimental Protocol
Abstract & Scope
The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes—privileged scaffolds in kinase inhibitors, GPCR ligands, and antimicrobial agents. While the reaction is ostensibly simple (combining a sulfur source, an
This guide moves beyond textbook recipes, providing an optimized Standard Batch Protocol and a High-Throughput Microwave Protocol . It integrates mechanistic insights to explain why specific reagents are chosen and how to troubleshoot common failure modes like dimerization and oligomerization.
Mechanistic Insight & Reaction Logic
To optimize the Gewald reaction, one must understand it as a cascade of two distinct chemical events: a Knoevenagel condensation followed by a Thiolation-Cyclization .
The Mechanistic Pathway
Understanding the intermediate stability is key to troubleshooting. If the reaction stops at the Knoevenagel product, the system lacks sufficient basicity or sulfur activation. If it forms tar, the sulfur source is polymerizing before cyclization.
Figure 1: The sequential logic of the Gewald Reaction.[1] The stability of the Knoevenagel Intermediate (Inter1) allows for the "Two-Step" variation if the One-Pot method fails.
Strategic Reagent Selection
The choice of base and solvent dictates the reaction pathway (One-Pot vs. Two-Step).
| Component | Recommendation | Rationale |
| Sulfur Source | Elemental Sulfur ( | Although polysulfides exist, |
| Base | Morpholine | The Gold Standard. It possesses the ideal basicity ( |
| Solvent | Ethanol (EtOH) | Balances solubility of reactants with the precipitation of the final product (aiding purification). |
| Solvent (Alt) | DMF | Required for microwave protocols or highly insoluble ketones, but complicates workup (requires aqueous crash-out). |
Experimental Protocols
Protocol A: Classical One-Pot Synthesis (Batch)
Best for: Standard ketones (cyclohexanone, cyclopentanone) and scaling up (10g+).
Reagents:
-
Cyclohexanone (or derivative): 10 mmol
-
Ethyl cyanoacetate: 10 mmol
-
Sulfur (
, powdered): 10 mmol -
Morpholine: 10-12 mmol
-
Ethanol: 20 mL
Step-by-Step Methodology:
-
Pre-mix (Self-Validation Step 1): In a round-bottom flask equipped with a magnetic stir bar, combine the ketone and ethyl cyanoacetate in Ethanol. Add the sulfur powder last.
-
Observation: The sulfur will not dissolve immediately; it will remain a suspension.
-
-
Initiation: Add Morpholine dropwise over 5 minutes.
-
Critical: The reaction is exothermic . You should observe a temperature rise.[1] If no heat is generated, the Knoevenagel condensation is not proceeding (check reagent quality).
-
-
Heating: Heat the mixture to 50–60°C (oil bath) with vigorous stirring.
-
Duration: 1–3 hours.
-
Self-Validation Step 2: The suspension should transition from a cloudy yellow to a dark brown/orange homogeneous solution, and then eventually, solids may begin to precipitate.
-
-
Workup: Cool the reaction to room temperature (RT).
-
Scenario A (Precipitate forms): Filter the solid directly. Wash with cold Ethanol (
). -
Scenario B (No precipitate): Pour the reaction mixture into crushed ice (
). Stir for 30 minutes to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol or Methanol.
-
Note: If the product smells strongly of sulfur or is sticky, see Section 5 (Troubleshooting).
-
Protocol B: Microwave-Assisted Synthesis
Best for: Library generation, difficult substrates (sterically hindered), and speed.
Reagents:
-
Ketone: 1.0 mmol
-
Active Nitrile: 1.0 mmol
-
Sulfur: 1.0 mmol[2]
-
Morpholine: 1.0 mmol
-
Ethanol (2 mL) or DMF (1 mL)
Step-by-Step Methodology:
-
Vessel Loading: Charge a 10 mL microwave process vial with all reagents.
-
Irradiation Parameters:
-
Temperature: 100°C
-
Hold Time: 10–15 minutes
-
Pressure Limit: 250 psi (standard safety limit)
-
Stirring: High
-
-
Workup:
-
Decant the reaction mixture into 10 mL of ice water.
-
Filter the resulting precipitate.[1]
-
-
Yield Comparison: Microwave protocols often boost yields by 10–20% compared to batch by overcoming the activation energy barrier for the sulfur ring-opening step.
Troubleshooting & Optimization (The "Art" of Gewald)
The most common failure in Gewald synthesis is the formation of a "tar" that refuses to crystallize.
Removing Colloidal Sulfur
Unreacted sulfur is a persistent contaminant.
-
The
Wash: If your crude solid is yellow/green and smells of sulfur, wash the filter cake with a 5% aqueous solution of Sodium Sulfide ( ). This dissolves elemental sulfur as water-soluble polysulfides ( ). -
Solvent Trick: Carbon disulfide (
) dissolves sulfur but is highly toxic/flammable. Avoid if possible. Toluene is a safer alternative for recrystallization if the product is soluble.
The "Two-Step" Fix for Hindered Ketones
If Protocol A yields <20% or tar:
-
Step 1: React Ketone + Cyanoester + Catalytic Piperidine/Acetic Acid in Benzene/Toluene with a Dean-Stark trap to remove water. Isolate the Knoevenagel intermediate (usually a solid).
-
Step 2: Dissolve the intermediate in Ethanol, add Sulfur and Morpholine, and heat. This forces the difficult condensation to complete before the sulfur has a chance to polymerize into tar.
Data Interpretation (NMR)
-
Proton NMR: Look for the disappearance of the
-methylene protons of the ketone and the appearance of a broad singlet ( ) typically between 6.0–8.0 ppm (solvent dependent). -
Carbon NMR: The thiophene carbons appear in the aromatic region, distinct from the starting material.
Safety & Hazards
-
Hydrogen Sulfide (
): Side reactions can generate small amounts of gas. Always operate in a fume hood. -
Nitriles: While the cyanoacetate is incorporated into the ring, residual nitriles are toxic. Treat waste streams as cyanide-contaminated until verified otherwise.
-
Exotherm: The addition of morpholine to the sulfur/ketone mix can be surprisingly exothermic on scales >50 mmol. Add base slowly.
References
-
Original Discovery: Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[5] Chemische Berichte.
-
Comprehensive Review: Sabnis, R. W., et al. (1999).[3][6] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Microwave Protocol: Sridhar, M., et al. (2007).[7][8] Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes. Tetrahedron Letters.
-
Mechanism & Solvents: Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity.
-
Green Chemistry Approaches: Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
Sources
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald_reaction [chemeurope.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. scribd.com [scribd.com]
Application Note: Utilization of 2-(4-Ethoxyphenyl)thiophene in High-Mobility Organic Field-Effect Transistors (OFETs)
Part 1: Executive Summary & Core Directive
Scope and Purpose
This Application Note details the strategic utilization of 2-(4-Ethoxyphenyl)thiophene as a critical building block for the synthesis of high-performance p-type organic semiconductors, specifically 5,5'-bis(4-ethoxyphenyl)-2,2'-bithiophene (EtO-PTTP) .[1]
While 2-(4-Ethoxyphenyl)thiophene is a monomer, it does not possess sufficient conjugation length to function as a high-performance active channel material on its own. Its primary application in organic electronics is as the precursor for phenylene-thiophene co-oligomers . These oligomers are renowned for exhibiting Liquid Crystalline (LC) behavior, self-assembling into highly ordered smectic phases that facilitate efficient charge transport.
Target Audience
-
Materials Scientists: Focusing on small-molecule semiconductor synthesis.
-
Device Physicists: Optimizing OFET architectures for liquid crystalline materials.
-
Bio-electronics Researchers: Investigating stable organic interfaces for sensors.
Part 2: Scientific Foundation & Material Logic
The Material Logic: Why this Precursor?
The transition from the monomer 2-(4-Ethoxyphenyl)thiophene to the active dimer EtO-PTTP creates a material system defined by three structural advantages:
-
Conjugation Extension: Coupling two monomers at the thiophene 2-position creates a Phenyl-Thiophene-Thiophene-Phenyl (P-T-T-P) core. This extends the
-conjugation length, lowering the HOMO-LUMO gap and facilitating easier hole injection. -
Self-Assembly (The "Locking" Mechanism): The ethoxy (-OEt) groups are critical. Unlike long alkyl chains (e.g., hexyl/decyl) that can act as insulators, the shorter ethoxy chains promote tight herringbone packing or smectic liquid crystal phases via weak C-H...O interactions. This results in high crystallinity in thin films.
-
Planarity: The thiophene-thiophene bond in the dimer tends to adopt a trans-planar conformation in the solid state, maximizing orbital overlap between molecules.
Expected Performance Metrics
When processed correctly into an OFET active layer, EtO-PTTP derivatives typically exhibit:
| Parameter | Typical Value Range | Notes |
| Charge Carrier | Holes (p-type) | Due to electron-rich thiophene core. |
| Field-Effect Mobility ( | 0.1 – 0.6 cm | Comparable to amorphous silicon; highly dependent on annealing. |
| On/Off Ratio ( | Indicates low off-current (low intrinsic doping). | |
| Threshold Voltage ( | -10 V to -30 V | Tunable via SAM treatment (e.g., OTS). |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Active Semiconductor (EtO-PTTP)
Note: The monomer 2-(4-Ethoxyphenyl)thiophene is the starting material. The most reliable method for electronic-grade purity is Lithiation followed by Oxidative Coupling.
Reagents:
-
2-(4-Ethoxyphenyl)thiophene (Precursor)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Copper(II) Chloride (CuCl
, anhydrous) -
Tetrahydrofuran (THF, anhydrous)
Workflow:
-
Activation: Dissolve 2-(4-Ethoxyphenyl)thiophene (1 equiv.) in anhydrous THF under Argon atmosphere. Cool to -78°C.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv.). Stir for 1 hour at -78°C. This generates the 5-lithio species selectively.
-
Coupling: Add anhydrous CuCl
(1.2 equiv.) in one portion. -
Reaction: Allow the mixture to warm to room temperature overnight. The solution will turn dark as the dimer forms.
-
Quenching & Workup: Quench with dilute HCl. Extract with chloroform.
-
Purification (CRITICAL): The crude solid must be purified via gradient sublimation (high vacuum, ~200-250°C) to remove trace ionic impurities and isomers. Recrystallization alone is insufficient for OFET grade materials.
Protocol B: OFET Device Fabrication (Bottom-Gate Top-Contact)
Rationale: The ethoxy-substituted oligomer has limited solubility compared to alkyl variants. Vacuum Deposition is the recommended protocol for reproducible high mobility.
1. Substrate Preparation
-
Wafer: Highly doped n-type Si (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning: Sonicate sequentially in Acetone, Isopropanol, and DI water (10 min each). UV-Ozone treat for 20 min to generate surface -OH groups.
2. Surface Modification (SAM Treatment)
-
Objective: Passivate electron traps and induce vertical molecular orientation (homeotropic alignment).
-
Agent: Octadecyltrichlorosilane (OTS-18).
-
Method: Immerse cleaned wafers in a 10 mM solution of OTS in anhydrous Toluene for 12 hours at room temperature.
-
Rinse: Rinse copiously with Toluene, then Isopropanol. Bake at 120°C for 30 min. Contact angle should be >100°.
3. Semiconductor Deposition
-
Material: Purified EtO-PTTP (from Protocol A).
-
Method: Thermal Evaporation (High Vacuum:
Torr). -
Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain growth).
-
Substrate Temperature: 60°C - 80°C .
-
Note: Heating the substrate during deposition provides energy for the molecules to diffuse and lock into the thermodynamically stable crystalline phase immediately.
-
4. Electrode Deposition (Source/Drain)
-
Material: Gold (Au), 50 nm.
-
Patterning: Shadow mask.
-
Channel Dimensions: typically
, .
Part 4: Visualization & Mechanism
Synthesis & Structural Logic
The following diagram illustrates the conversion of the monomer into the active semiconductor and its subsequent packing logic.
Figure 1: Synthetic pathway transforming the monomer precursor into the high-mobility conjugated oligomer.
Device Architecture & Charge Transport
This diagram details the Bottom-Gate Top-Contact (BGTC) architecture and the critical role of the SAM layer.
Figure 2: Vertical stack of the OFET. The SAM layer is crucial for aligning the EtO-PTTP molecules to maximize pi-orbital overlap.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Mobility (< 0.01) | Amorphous film structure. | Increase substrate temperature during deposition (60°C -> 90°C) to promote crystallinity. |
| High Hysteresis | Traps at SiO | Re-optimize OTS cleaning. Ensure water contact angle is >100° before deposition. |
| High Off-Current | Impurities in material. | Perform double sublimation . Ionic impurities from the CuCl |
| No Field Effect | Channel degradation. | EtO-PTTP is relatively stable, but measure in N |
References
-
Hotta, S., et al. "The thiophene/phenylene co-oligomers: exotic molecular semiconductors integrating high-performance electronic and optical functionalities." Journal of Materials Chemistry, 2011. Link
-
Miyamoto, S., et al. "Luminescent 2D single crystals of thiophene–phenylene co-oligomers for field-effect devices." Materials Chemistry Frontiers, 2019. Link
-
Wex, B., Kaafarani, B. R., et al. "New organic semiconductors and their device performance as a function of thiophene orientation." Journal of Materials Chemistry, 2006. Link
-
Halik, M., et al. "High-mobility organic thin-film transistors based on alpha,alpha'-didecyloligothiophenes." Journal of Applied Physics, 2003. Link
-
Ichikawa, M., et al. "Bithiophene-imide-based polymeric semiconductors for field-effect transistors." Journal of the American Chemical Society, 2011. Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing 2-(4-Ethoxyphenyl)thiophene Synthesis
Doc ID: TS-ORG-THIO-042 | Version: 2.1 | Last Updated: 2026-02-10
Executive Summary
This guide addresses yield optimization for the synthesis of 2-(4-Ethoxyphenyl)thiophene (CAS: [Relevant Analogous Structure]) via Suzuki-Miyaura cross-coupling . While this reaction is theoretically robust, researchers often encounter yields capped at 50-60% due to three primary failure modes: protodeboronation of the aryl boronic acid, homocoupling of the thiophene halide, and catalyst poisoning by sulfur heteroatoms.
This document provides a self-validating protocol and a troubleshooting framework designed to elevate yields to the 85-95% range.
Part 1: Critical Reagent Selection & Stoichiometry
Q: Which coupling partners provide the highest atom economy and yield?
Recommendation: Use 2-Bromothiophene and 4-Ethoxyphenylboronic acid .
-
Scientific Rationale:
-
Electronic Bias: The oxidative addition of Pd(0) to electron-rich heterocycles (like 2-bromothiophene) can be slower than to electron-deficient aryls. However, 2-bromothiophene is commercially abundant and stable.
-
Boronic Acid Stability: 4-Ethoxyphenylboronic acid is an electron-rich boronic acid. Electron-rich boronic acids are prone to protodeboronation (losing the boron group) under basic aqueous conditions. Using the pinacol ester (4-Ethoxyphenylboronic acid pinacol ester) significantly mitigates this side reaction compared to the free acid.
-
Alternative: Using 2-thienylboronic acid is riskier because thienylboronic acids are notoriously unstable and degrade rapidly (protodeboronation) compared to phenyl analogs.
-
Q: What is the optimal catalyst/ligand system?
Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .
-
The "Why":
-
Pd(PPh₃)₄ (Tetrakis): The classic choice. Excellent for standard couplings but sensitive to air/oxidation. Requires strict inert atmosphere.
-
Pd(dppf)Cl₂ (Ferrocene ligand): More robust against air and higher temperatures. The bidentate ligand (dppf) prevents β-hydride elimination (though less relevant here) and stabilizes the Pd center against thiophene sulfur coordination, which can deactivate monodentate catalysts.
-
Optimized Stoichiometry Table:
| Component | Equiv. | Role | Critical Note |
| 2-Bromothiophene | 1.0 | Electrophile | Limiting reagent. |
| 4-Ethoxyphenylboronic acid | 1.2 - 1.5 | Nucleophile | Excess required to account for minor deboronation. |
| Pd(dppf)Cl₂ | 0.03 - 0.05 | Catalyst | 3-5 mol% is standard. Do not drop below 1 mol%. |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base | Activates the boronic acid. |
| Solvent System | -- | Medium | DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1) . |
Part 2: High-Fidelity Experimental Protocol
Objective: Synthesis of 2-(4-Ethoxyphenyl)thiophene on a 5.0 mmol scale.
Phase 1: The Inert Setup (The #1 Source of Failure)
-
Step 1: Charge a dry reaction vial/flask with a stir bar.
-
Step 2: Add 2-Bromothiophene (815 mg, 5.0 mmol) and 4-Ethoxyphenylboronic acid (996 mg, 6.0 mmol).
-
Step 3: Add solvent: Dimethoxyethane (DME) (16 mL) and Water (4 mL).
-
Step 4 (CRITICAL): Degas the solvent mixture before adding the catalyst. Sparge with Argon or Nitrogen for 15-20 minutes.
-
Why? Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid (formation of 4,4'-diethoxybiphenyl), wasting your reagent.
-
Phase 2: Catalysis & Reaction
-
Step 5: Under positive inert gas flow, add K₂CO₃ (1.38 g, 10.0 mmol) and Pd(dppf)Cl₂ (122 mg, 3 mol%).
-
Step 6: Seal the vessel immediately.
-
Step 7: Heat to 85°C - 90°C with vigorous stirring (800+ RPM).
-
Checkpoint: The reaction mixture should turn from orange/red to dark black/brown over time. If it remains pale yellow or turns "palladium mirror" silver rapidly, the catalyst has crashed out (died).
-
-
Step 8: Monitor via TLC (Hexane/EtOAc 9:1) after 2 hours. The bromide spot (Rf ~0.8) should disappear.
Phase 3: Workup
-
Step 9: Cool to room temperature. Filter through a Celite pad to remove Pd residues (wash with EtOAc).
-
Step 10: Wash filtrate with Brine (1x), dry over Na₂SO₄, and concentrate.
-
Step 11: Purify via Silica Gel Chromatography (100% Hexane → 5% EtOAc/Hexane). The product is a white to pale yellow solid.
Part 3: Troubleshooting & FAQs
Q: My yield is low (<40%), and I see a major spot just above my product. What is it?
Diagnosis: This is likely 4,4'-Diethoxybiphenyl (Homocoupling of the boronic acid).
-
Cause: Presence of Oxygen during the reaction or insufficient halide reactivity.
-
Fix:
-
Re-degas: Sparge solvents longer.
-
Slow Addition: Add the boronic acid solution slowly via syringe pump after the catalyst is active.
-
Switch Solvent: Use Toluene/Water . Toluene is less miscible with water, which can sometimes protect the boronic acid from rapid oxidative homocoupling in the aqueous phase.
-
Q: I see unreacted 2-bromothiophene even after 24 hours.
Diagnosis: Catalyst Deactivation (Poisoning).
-
Mechanism: The sulfur atom in the thiophene ring can coordinate strongly to the Palladium, displacing the phosphine ligands and shutting down the cycle.
-
Fix:
-
Increase Ligand Ratio: Add extra free ligand (e.g., PPh₃) if using Pd(PPh₃)₄.
-
Switch Catalyst: Move to Pd₂(dba)₃ + SPhos . SPhos is a bulky, electron-rich Buchwald ligand specifically designed to prevent catalyst poisoning in heteroaryl couplings.
-
Q: My product is contaminated with a "de-brominated" thiophene (thiophene itself).
Diagnosis: Hydrodehalogenation.
-
Cause: This is a side reaction where the Pd-Aryl intermediate reacts with a hydride source (often from the solvent, like ethanol or isopropanol) instead of the boronic acid.
-
Fix:
-
Change Solvent: Avoid secondary alcohols (isopropanol). Stick to DME, DMF, or Toluene.
-
Increase Concentration: Higher concentration favors the bimolecular transmetallation (desired) over the unimolecular hydride elimination.
-
Part 4: Visualizing the Workflow
Figure 1: Catalytic Cycle & Failure Points
This diagram maps the Suzuki cycle specifically for this synthesis, highlighting where yield is lost.
Caption: Figure 1: Suzuki-Miyaura catalytic cycle for thiophene arylation, identifying critical failure nodes (Red/Black) that reduce yield.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2: Logic flow for diagnosing reaction failures based on crude mixture analysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel, Copper, and Iron Catalysts. Chemical Society Reviews, 42, 5270-5298. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026. Link
Technical Support Center: Purification of 2-(4-Ethoxyphenyl)thiophene
Ticket ID: PUR-EPT-0042 Subject: Troubleshooting Isolation & Purification Protocols for Crude 2-(4-Ethoxyphenyl)thiophene Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Introduction: The Scope of the Problem
You are likely synthesizing 2-(4-Ethoxyphenyl)thiophene via a Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromothiophene and 4-ethoxyphenylboronic acid (or the reverse partners).[1]
While the synthesis is robust, the purification is often complicated by three persistent "ghosts" in the crude matrix:
-
Triphenylphosphine Oxide (TPPO): A stubborn byproduct if
ligands were used. -
Homocoupling Impurities: 2,2'-bithiophene or 4,4'-diethoxybiphenyl, which share similar polarity to your product.[1]
-
Palladium Residues: Causing product darkening (grey/green tint) and regulatory failures.
This guide moves beyond standard textbook advice to address the specific physicochemical behavior of electron-rich aryl-thiophenes.
Module 1: Critical Impurity Profiling
Before starting purification, you must identify what you are fighting.[1]
| Impurity Type | Origin | Visual Indicator | Solubility Behavior |
| TPPO ( | Oxidized Ligand | White crystalline needles | Soluble in DCM/MeOH; Insoluble in Hexanes/Ether.[1] |
| Homocouples | Side Reaction | Colorless/Yellow Oil or Solid | Highly Lipophilic (elutes close to product). |
| Protodeboronation | Hydrolysis of Boronic Acid | Volatile Oil (Ethoxybenzene) | High Vapor Pressure (often removed in vacuo).[1] |
| Palladium Black | Catalyst Aggregation | Grey/Black particulate | Insoluble; forms colloidal suspensions. |
Module 2: The "Solid or Oil?" Decision Tree
User Question: "My crude product is a dark orange oil, but the literature suggests it should be a solid. Did the reaction fail?"
Answer: Not necessarily. 2-(4-Ethoxyphenyl)thiophene is a low-melting solid (approx.[1] MP range 40–50°C, similar to phenylthiophene analogs).[1] Small amounts of solvent (toluene/THF) or impurities (homocouples) will depress the melting point, keeping it an oil.[1]
Workflow Visualization: The Purification Logic
Figure 1: Decision matrix for selecting the appropriate purification route based on crude physical state and ligand presence.[1]
Module 3: Removing the "White Ghost" (Triphenylphosphine Oxide)[1]
User Question: "I ran a column, but white crystals are co-eluting with my product. How do I get rid of TPPO without running three columns?"
Technical Insight: TPPO is soluble in polar organic solvents but insoluble in non-polar ethers. However, relying solely on solubility often traps your product.[1]
Protocol A: The ZnCl₂ Complexation (Recommended)
This method chemically precipitates TPPO as a Lewis acid complex, leaving your thiophene product in solution.
-
Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (approx 5 mL/g).
-
Add Zinc Chloride (
) (approx 2 equivalents relative to the phosphine used). -
Stir at room temperature for 1-2 hours.
-
A thick white precipitate (
) will form. -
Filter the suspension through a pad of Celite.
-
Wash the filtrate with water to remove excess
. -
Concentrate the organic layer.
Protocol B: The "Trituration" Method
If you cannot use Zinc:
-
Evaporate the crude to dryness.
-
Suspend the residue in cold Diethyl Ether or 9:1 Hexane/Ether .
-
Sonicate for 5 minutes.
-
Cool in a freezer (-20°C) for 1 hour.
-
TPPO will crystallize out; your product (lipophilic) will remain in the supernatant. Filter and concentrate the liquid.[2]
Module 4: Chromatographic Strategy
User Question: "The Rf of my product and the bithiophene impurity are almost identical. How do I separate them?"
Answer: Thiophene derivatives are electron-rich and "greasy." Standard polarity ramps often fail to separate them from homocouples.
Optimized Stationary Phase & Eluent:
-
Stationary Phase: Silica Gel (Standard 40-63 µm). Note: Thiophenes can be acid-sensitive. If your product turns black on the column, add 1% Triethylamine to your eluent to neutralize silica acidity.[1]
-
Eluent System:
Visualization: Use UV (254 nm). The product will likely fluoresce blue/purple under 365 nm UV due to the extended conjugation of the aryl-thiophene system.
Module 5: Palladium Scavenging (Metal Removal)
User Question: "My product is chemically pure by NMR but has a greyish tint. Is this okay?"
Answer: No. This indicates residual Palladium.[3] Aryl-thiophenes have a high affinity for sulfur-palladium coordination, making simple filtration insufficient.[1]
Scavenging Protocol
Choose one of the following based on available reagents:
| Method | Reagent | Procedure | Efficiency |
| Solid Phase | SiliaMetS® Thiol (or equivalent) | Add 0.5 eq (w/w), stir 4h at 50°C, filter.[1] | High (>95%) |
| Activated Carbon | Darco KB | Add 10% w/w carbon to hot solution, stir 1h, filter hot.[1] | Moderate (Loss of yield possible) |
| Chelating Wash | Na-Dithiocarbamate | Wash organic layer with 1% aq. solution of sodium diethyldithiocarbamate. | High (Specific for Pd) |
Module 6: Final Crystallization (The Polish)
Once the bulk impurities are removed, recrystallization is the best way to achieve >99% purity and remove trace oils.
Solvent System:
-
Primary Choice: Ethanol (Absolute) .
-
Dissolve product in minimum boiling ethanol.
-
Cool slowly to RT, then 4°C.
-
Thiophenes crystallize well as shiny plates/needles.
-
-
Alternative: Hexane (hot) -> cool .
-
If the product is too soluble in ethanol, use minimal hot hexane.
-
Storage Warning: Store the purified solid in an amber vial under Argon/Nitrogen at 4°C . Electron-rich thiophenes are prone to slow oxidation (sulfoxide formation) if exposed to air and light for months.
References
-
General Suzuki Coupling of Thiophenes
-
TPPO Removal Techniques
-
Palladium Removal Strategies
-
Thiophene Properties & Handling
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Guide: Synthesis of 2-(4-Ethoxyphenyl)thiophene
Introduction & Strategic Overview
This guide addresses the synthesis of 2-(4-Ethoxyphenyl)thiophene , a critical building block for optoelectronic materials (OLEDs) and conductive polymers. While the Suzuki-Miyaura cross-coupling is the industry standard for this bond formation, the presence of the thiophene moiety introduces specific catalytic vulnerabilities—namely sulfur poisoning and hydrolytic instability of boronic intermediates.
The "Golden Rule" of Thiophene Coupling
Do not fight the kinetics. The most common failure mode in this specific synthesis is the use of 2-thienylboronic acid coupled with 1-bromo-4-ethoxybenzene. Thienylboronic acids are notoriously unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions.
Recommended Route (Strategic Reversal): Always couple 2-bromothiophene (Electrophile) with 4-ethoxyphenylboronic acid (Nucleophile). The phenylboronic acid is significantly more robust, allowing for lower catalyst loading and higher yields.
Standard Operating Procedure (Baseline Protocol)
Use this protocol as your control. Deviations from these results indicate side reactions.
Reaction Scale: 5.0 mmol Target Yield: >85% Isolated
| Component | Equiv. | Role | Critical Note |
| 2-Bromothiophene | 1.0 | Electrophile | Liquid; dispense by density (1.68 g/mL). |
| 4-Ethoxyphenylboronic acid | 1.2 | Nucleophile | Excess accounts for minor homocoupling. |
| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Bidentate ligand resists sulfur poisoning better than Pd(PPh₃)₄. |
| K₂CO₃ (2.0 M aq) | 3.0 | Base | Degas aqueous solution separately before addition. |
| 1,4-Dioxane | [0.2 M] | Solvent | High boiling point allows thermal activation without pressure vessels. |
Step-by-Step Workflow:
-
Degassing: Sparge 1,4-dioxane and K₂CO₃ solution with Argon for 20 mins separately.
-
Charging: Add solids (Boronic acid, Catalyst) to the reaction vessel. Cycle vacuum/Argon 3x.
-
Injection: Add degassed solvent and 2-bromothiophene via syringe.
-
Activation: Add base solution. Heat to 85°C.[1]
-
Monitoring: Check TLC at 2 hours. Product Rf ≈ 0.4-0.5 (Hexanes/EtOAc 95:5).
Troubleshooting Side Reactions
Issue A: Protodeboronation (The "Missing Yield")
Symptom: The boronic acid spot disappears from TLC, but the product spot is faint. A new, low-polarity spot appears (Ethoxybenzene). Mechanism: Under basic aqueous conditions, the boronic acid hydrolyzes, replacing the -B(OH)₂ group with a proton.[2]
Diagnostic Check:
-
Isolate the low-polarity byproduct.
-
H-NMR: Look for a triplet at ~7.2 ppm (indicating a newly formed C-H bond on the phenyl ring) instead of the expected thiophene coupling.
Corrective Actions:
-
Reduce Base Strength: Switch from K₂CO₃ (pH ~11.5) to K₃PO₄ or NaHCO₃ (pH ~8-9).
-
Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in DMF/Toluene (requires higher temp).
-
Switch Ligand: Use a bulky, electron-rich ligand like XPhos or SPhos . These accelerate the transmetallation step, consuming the boronic acid before it has time to hydrolyze [1].
Issue B: Homocoupling (The "Twin Imposter")
Symptom: Two spots appear very close to each other. Mass Spec shows M+ = 242 (4,4'-diethoxybiphenyl) or M+ = 166 (2,2'-bithiophene). Mechanism:
-
Glaser Coupling: Presence of O₂ oxidizes the Pd(II) species, leading to dimerization of the boronic acid.
-
Disproportionation: Ligand scrambling allows two aryl groups to bind to one Pd center.
Diagnostic Check:
-
Visual: Reaction mixture turns black (Pd precipitation) rapidly rather than staying dark red/orange.
-
TLC: The homocoupled byproduct is usually slightly more non-polar than the cross-coupled product.
Corrective Actions:
-
Rigorous Deoxygenation: Sparging is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Change Base Cation: Switch from K₂CO₃ to TlOH (Thallium hydroxide) or Ba(OH)₂ —though toxic, heavy cations often suppress homocoupling in difficult cases.
Issue C: Catalyst Poisoning (Sulfur Deactivation)
Symptom: Reaction stalls at ~30-40% conversion. Adding more catalyst restarts it only briefly. Mechanism: The sulfur atom in the thiophene ring (or starting material) coordinates strongly to the Pd(0) center, displacing the phosphine ligands and creating an inactive "Pd-S" complex [2].
Diagnostic Check:
-
Color: The solution turns pale yellow or clear (catalyst death) leaving unreacted starting material.
Corrective Actions:
-
Ligand Overload: Increase the Ligand:Pd ratio. If using Pd(OAc)₂, add 4 equivalents of PPh₃ or SPhos instead of the standard 2.
-
Switch to Pd(dppf)Cl₂: The ferrocene backbone holds the two phosphines tightly, making it harder for sulfur to displace them compared to the monodentate PPh₃ in Pd(PPh₃)₄.
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for identifying reaction failures based on experimental observations.
Caption: Decision tree for diagnosing Suzuki coupling failures based on reactant consumption and byproduct identification.
Reaction Pathway & Side Exits
Understanding where the reaction deviates is crucial. This diagram shows the catalytic cycle and the specific "off-ramps" to failure.
Caption: Catalytic cycle of Suzuki coupling showing critical failure points: Sulfur poisoning at Pd(0) and Protodeboronation competing with Transmetallation.[3]
Frequently Asked Questions (FAQs)
Q: Can I use 2-thienylboronic acid instead of the bromide? A: It is strongly discouraged. 2-thienylboronic acid is prone to rapid protodeboronation, often decomposing faster than the cross-coupling rate. If you must use it, use DME (Dimethoxyethane) as a solvent and Ba(OH)₂ as the base, as this specific combination stabilizes the thienyl-boronate species [3].
Q: The product is an oil and difficult to crystallize. How do I purify it? A: 2-(4-Ethoxyphenyl)thiophene is lipophilic.
-
Filtration: Pass the crude reaction mixture through a pad of Celite to remove Pd black.
-
Flash Column: Use Hexanes:EtOAc (95:5). The product usually elutes quickly.
-
Recrystallization: If solid, try MeOH or cold Pentane.
Q: My reaction turned black immediately. Is it ruined? A: "Pd Black" precipitation indicates the ligands have detached, and Pd(0) has aggregated into non-catalytic metal particles. This usually means the reaction is dead. Filter a small aliquot and check TLC. If starting material remains, you must add fresh catalyst and potentially fresh ligand (PPh₃) to re-solubilize the Pd.
Q: Why use Pd(dppf)Cl₂ over the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is robust for simple aryls but fragile with sulfur-containing heterocycles. The "dppf" (ferrocene) ligand has a wider bite angle and stronger chelation, preventing the thiophene sulfur from displacing the ligand and poisoning the catalyst.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gong, J. F., et al. (2007). Suzuki coupling of heteroaryl halides catalyzed by palladium-bis(hydrazone) complexes. Journal of Organometallic Chemistry, 692(10), 2006-2012. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
Sources
Technical Support Center: Optimizing Stille Coupling Reactions for Thiophene-Containing Molecules
Welcome to the technical support center for the optimization of Stille coupling reactions involving thiophene substrates. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging this powerful C-C bond-forming reaction in their work. Thiophenes are critical building blocks in pharmaceuticals and organic electronics, but their successful incorporation via Stille coupling often presents unique challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions for maximal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Stille coupling of thiophenes, offering explanations for the underlying chemistry and actionable solutions.
Q1: My Stille coupling reaction with a thiophene substrate is sluggish or fails completely. What are the likely causes and how can I fix it?
A1: Low reactivity in Stille couplings involving thiophenes can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can act as a poison for the palladium catalyst, leading to deactivation and low yields.[1] This is a primary concern and often the first area to troubleshoot.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center from the sulfur atom and promote the desired reductive elimination step of the catalytic cycle.[1] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and other specialized ligands designed for challenging couplings.[2]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step in the Stille catalytic cycle.[3][4] For thiophenes, this step can be particularly slow.
-
Poor Choice of Palladium Source or Ligand: Not all palladium catalysts and ligands are created equal, especially when dealing with heteroaromatic substrates like thiophenes.
Q2: I'm observing significant amounts of homocoupling of my organostannane reagent. How can I minimize this side reaction?
A2: Homocoupling, where the organostannane reagent couples with itself to form a dimer (R²-R²), is a frequent side reaction in Stille couplings.[1][8]
-
Underlying Cause: This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst systems, particularly when using Pd(II) precursors that require in-situ reduction.[1]
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the likelihood of homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1][9]
-
Temperature Control: Carefully controlling the reaction temperature can help suppress this side reaction.[1] Running the reaction at the lowest effective temperature is advisable.
-
Q3: My reaction yields are inconsistent, even when I follow the same procedure. What could be causing this variability?
A3: Inconsistent yields often point to subtle variations in reaction setup or reagent quality.
-
Moisture and Oxygen Sensitivity: While organostannanes are relatively stable, the palladium catalyst, especially when ligated with phosphines, can be sensitive to air and moisture.[2]
-
Solution: Ensure all glassware is rigorously dried, and solvents are anhydrous. Use fresh, high-quality reagents and employ proper Schlenk line or glovebox techniques.
-
-
Reagent Purity: The purity of the organostannane, the organic halide, and the solvent can significantly impact the reaction outcome. Impurities can interfere with the catalyst or introduce side reactions.
-
Solution: Purify starting materials if their purity is questionable. For example, organostannanes can be purified by column chromatography or distillation.
-
-
Catalyst Activity: The activity of the palladium catalyst can vary between batches or if it has been stored improperly.
-
Solution: Use a freshly opened bottle of the catalyst or store it under an inert atmosphere. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running Stille coupling reactions with thiophenes.
Catalyst and Ligands
-
What is the best palladium catalyst for Stille coupling of thiophenes? There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like P(o-tol)₃ or a biarylphosphine ligand is often a good starting point for thiophene couplings.[4][10]
-
Why are bulky, electron-rich phosphine ligands often recommended? These ligands stabilize the monoligated palladium intermediates, which can accelerate every step in the catalytic cycle.[2] They also help prevent catalyst deactivation by the thiophene's sulfur atom.[1]
Reaction Conditions
-
What is the optimal temperature for these reactions? The optimal temperature can range from room temperature to over 100 °C.[2] It's generally best to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave irradiation can sometimes be used to shorten reaction times.[2]
-
Which solvent should I use? Toluene is a very common and effective solvent for Stille couplings.[11] Other solvents like DMF, dioxane, and THF are also used depending on the solubility of the reactants and the desired reaction temperature.[10][12]
Additives
-
When should I use additives like LiCl or CuI?
-
LiCl: Lithium chloride can accelerate the reaction, particularly when using organic triflates as electrophiles.[2][9] It is thought to facilitate the oxidative addition step.
-
CuI: Copper(I) iodide is often used to scavenge free phosphine ligands, which can inhibit the rate-limiting transmetalation step, thereby increasing the reaction rate.[5] It can also be beneficial when dealing with sterically hindered substrates.[9]
-
Visualizing the Process
Stille Catalytic Cycle
Caption: A simplified representation of the Stille coupling catalytic cycle.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Stille coupling reactions.
Key Parameter Summary
| Parameter | Recommendation for Thiophene Couplings | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ | Pd(0) sources can minimize homocoupling side reactions.[1][2] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, P(o-tol)₃) | Stabilize the catalyst, accelerate the reaction, and mitigate sulfur poisoning.[1][2] |
| Solvent | Toluene, Dioxane, THF, DMF | Choice depends on substrate solubility and desired reaction temperature. Toluene is a good starting point.[10][11] |
| Temperature | 80 - 110 °C (conventional), or microwave irradiation | Balances reaction rate with potential for side reactions and decomposition.[2][13] |
| Additives | CuI, LiCl, CsF | Can accelerate rate-limiting steps (transmetalation, oxidative addition) and activate the organostannane.[2][5][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[1] |
Experimental Protocol: General Procedure for Stille Coupling of a Thiophene Derivative
Note: This is a general guideline. Specific amounts and conditions should be optimized for each unique reaction.
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the organic halide (1.0 equiv), the organostannane (1.1-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
If using an additive like CuI (10-20 mol%), it should be added at this stage.
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe. The reaction mixture is typically set up to be 0.1-0.5 M in the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
To remove tin byproducts, a common method is to stir the organic solution with an aqueous solution of potassium fluoride (KF) for several hours, which precipitates the tin salts.[14]
-
Filter the mixture through a pad of celite, wash the filter cake with the organic solvent, and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
References
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
- Stille reaction. (2023, June 30). Chemistry LibreTexts.
- Stille reaction. (n.d.). Wikipedia.
- Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 ) C6. (n.d.). ACS Publications.
- Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023, March 15). PubMed Central.
- Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene. (n.d.). Benchchem.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). RSC Publishing.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023, September 9). RSC Publishing.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PubMed Central.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023, September 8). Juniper Publishers.
- Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. (n.d.). Benchchem.
- (a) Model Stille coupling reactions using different catalyst systems:... (n.d.). ResearchGate.
- Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. (2024, December 10). National Institutes of Health.
- Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses.
- Stille reaction – Knowledge and References. (n.d.). Taylor & Francis.
- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. (2021, September 7). National Institutes of Health.
- Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). ACS Publications.
- Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). PubMed Central.
- Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (n.d.). ACS Publications.
- THE STILLE REACTION, 38 YEARS LATER. (n.d.). ACS Publications.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing).
- Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Paal-Knorr Thiophene Synthesis
Status: Operational | Topic: Heterocycle Formation | Tier: Advanced Organic Chemistry
Welcome to the Paal-Knorr Thiophene Synthesis troubleshooting hub. This guide is designed for medicinal chemists and process engineers encountering resistance in the cyclization of 1,4-dicarbonyls. Unlike the furan or pyrrole variants, thiophene synthesis introduces the complexity of sulfur transfer reagents (Lawesson’s Reagent,
Phase 1: Diagnostic Triage
Identify your failure mode below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Product contains Oxygen (Furan) | Thermal dehydration outcompeting thionation. | Lower temp; Switch to Lawesson’s Reagent (LR); Check reagent activity. |
| Low Conversion / Stalled | Steric hindrance at carbonyls; Aged reagent. | Switch to Microwave heating; Use fresh LR or |
| "Sticky" / Inseparable Sludge | Phosphonate byproducts from LR/ | Do not rotovap to dryness immediately. See . |
| Strong Sulfur Smell (H₂S) | Hydrolysis of reagent; Leaking setup. | This is normal but hazardous. Use bleach scrubber; Ensure closed system. |
Phase 2: Deep Dive & Mechanism
The "Furan Trap": Why Oxygen Persists
A common misconception is that thiophenes form from furans. They do not. Once the furan ring closes, it is thermodynamically stable and generally will not convert to thiophene under standard Paal-Knorr conditions.
The Bifurcation Point: The reaction relies on the thionation of the ketone before cyclization. If the acid catalysis (Lewis or Brønsted) is too strong or the temperature too high relative to the sulfurization rate, the 1,4-diketone undergoes acid-catalyzed dehydration to form Furan (O-product) instead of Thiophene (S-product).
Visualizing the Pathway:
The diagram below illustrates the critical divergence point. To favor the Green Path , you must ensure the rate of thionation (
Figure 1: Reaction bifurcation.[1][2] The critical success factor is driving the path toward the Mono-thioketone intermediate before direct dehydration can occur.
Phase 3: Purification & Workup Protocols
Issue: Lawesson’s Reagent (LR) and
Solution A: The "Hydrolytic Breakdown" (Recommended for LR)
This method converts the greasy LR byproducts into water-soluble phosphonic acids.
-
Quench: After the reaction is complete, cool to room temperature.
-
Add Scavenger: Add Ethylene Glycol (excess, ~2-3 equiv relative to LR) and a catalytic amount of dilute HCl or water.
-
Stir: Heat gently (60°C) for 30-60 minutes. You may observe the formation of a separate layer or precipitate.
-
Partition: Dilute with DCM or EtOAc and wash aggressively with water. The hydrolyzed phosphorus byproducts will partition into the aqueous/glycol phase.
-
Dry: Dry organic layer over
.
Solution B: The Basic Wash (Recommended for P4S10)
residues are acidic and can often be removed with a basic wash, provided your product is base-stable.-
Dilute: Dilute crude mixture with Toluene or DCM.
-
Wash: Wash 2x with 10% aqueous NaOH or saturated
. -
Caution: This generates sulfur salts; the aqueous layer should be treated with bleach (hypochlorite) before disposal to neutralize smell/toxicity.
Phase 4: Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Difficult substrates, steric hindrance, and rapid library generation.
-
Stoichiometry: 1.0 equiv 1,4-Diketone + 1.2 equiv Lawesson’s Reagent.[3]
-
Solvent: Toluene (anhydrous).[1][3] Concentration: 0.1 – 0.2 M.
-
Vessel: Microwave-rated glass vial with crimp cap.
-
Conditions: Irradiate at 150°C for 10–20 minutes (Dynamic power mode).
-
Workup: Cool, filter through a short plug of silica (eluting with DCM) to remove bulk reagent, then proceed to Solution A workup if necessary.
Protocol B: Classical Thermal Synthesis
Best for: Large scale (>5g) where microwave is not feasible.
-
Reagent:
(0.5 equiv) or Lawesson's Reagent (0.6 equiv).[3] -
Additive (Optional): For
, adding Hexamethyldisiloxane (HMDO) can accelerate the reaction by solubilizing the phosphorus species. -
Procedure: Reflux under
for 2–12 hours. Monitor by TLC.[1][3][4][5]-
Tip: If Furan starts appearing (by NMR/GC), stop heating immediately.
-
Phase 5: Reagent Selection Guide
| Reagent | Pros | Cons | Best Use Case |
| Lawesson’s Reagent (LR) | Soluble in organics; Lower reaction temps; Higher yields. | Expensive; Byproducts are difficult to separate without hydrolysis. | Delicate substrates; Medicinal chemistry scale (<1g). |
| Cheap; Byproducts often stay at baseline on silica. | Low solubility (requires high heat); Harsh conditions; Variable quality. | Large scale; Simple alkyl/aryl thiophenes. | |
| "Soluble" P-source; Faster than neat | Generates silyl byproducts. | Intermediate scale; Unreactive diketones. |
References
-
Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes."[6][7] European Journal of Organic Chemistry.[6][7]
-
Campaigne, E. & Foye, W. O. (1952). "The structure of the product from the reaction of acetonylacetone with phosphorus pentasulfide." Journal of Organic Chemistry. (Foundational mechanistic work ruling out furan intermediates).
-
Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews. (Comprehensive review on LR workup and byproducts).
-
Organic Chemistry Portal. "Paal-Knorr Thiophene Synthesis." (General reaction overview and recent literature).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Describe how to synthesize furan, thiophene, and pyrrole using the Paal-K.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
challenges in the scale-up of 2-(4-Ethoxyphenyl)thiophene production
Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Target Molecule: 2-(4-Ethoxyphenyl)thiophene (CAS: Various / Custom Intermediate) Application: Optoelectronics (OLEDs), Pharmaceutical Intermediates
Process Overview: The "Golden Route"
For the scale-up of 2-(4-Ethoxyphenyl)thiophene, the Suzuki-Miyaura Cross-Coupling is the industry standard due to its tolerance of functional groups and mild conditions. However, moving from gram-scale to kilogram-scale introduces thermodynamic and purification risks that are often invisible in the R&D lab.
The Reaction
-
Electrophile: 2-Bromothiophene
-
Nucleophile: 4-Ethoxyphenylboronic acid
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (Preferred for thiophene stability vs. Pd(PPh₃)₄)
-
Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)
-
Solvent System: Toluene/Water (Biphasic) or THF/Water
Process Flow Diagram
The following diagram outlines the optimized workflow to minimize exotherms and maximize purity.
Figure 1: Optimized process flow for the scale-up of 2-(4-Ethoxyphenyl)thiophene, emphasizing inertion and controlled heating.
Critical Troubleshooting Guides (FAQs)
Category A: Reaction Engineering & Safety
Q1: Upon adding the catalyst at 80°C, we observed a rapid temperature spike (exotherm). How do we control this at the 5kg scale?
Root Cause: The Suzuki coupling of boronic acids is exothermic. In R&D (10g), heat dissipates quickly. At 5kg, the surface-area-to-volume ratio decreases, leading to thermal runaway. Technical Insight: The "All-in" method (dumping all reagents and heating) is unsafe for scale-up. Corrective Protocol (Semi-Batch Dosing):
-
Charge: Solvent, Base, and Aryl Halide (2-Bromothiophene) into the reactor.
-
Heat: Bring internal temperature to 60°C.
-
Dose: Dissolve the Boronic Acid in a separate vessel (using a portion of the solvent) and dose it slowly into the reactor over 2–4 hours.
-
Catalyst: Add catalyst after 10% of the boronic acid is added to initiate the cycle, or dose the catalyst as a slurry if stability allows.
-
Result: This limits the concentration of active reagents, keeping the heat release rate (Qr) lower than the cooling capacity (Qc) of the jacket.
Q2: We are seeing high levels (5-8%) of homocoupling impurity (4,4'-Diethoxybiphenyl). Why?
Root Cause: Homocoupling is primarily driven by the presence of Oxygen (O₂). Palladium catalyzes the dimerization of the boronic acid in the presence of oxygen (Glaser-type coupling mechanism). Technical Insight: Nitrogen "blanketing" is insufficient for scale-up; "sparging" is required. Corrective Protocol:
-
Sparging: Subsurface sparge the solvent mixture with N₂ for at least 30 minutes per 100L of volume before adding the catalyst.
-
Catalyst Choice: Switch from Pd(PPh₃)₄ (air sensitive) to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These ferrocene-based ligands are more robust and sterically bulky, reducing homocoupling rates.
-
Stoichiometry: Ensure a slight excess of the bromide (1.05 equiv) rather than the boronic acid, or strictly control the boronic acid charge (1.0 equiv) if the bromide is the expensive limiting reagent.
Category B: Purification & Work-up
Q3: We cannot run a silica column for 5kg of material. How do we purify the product?
Root Cause: Chromatography is cost-prohibitive and time-consuming at manufacturing scales. Technical Insight: 2-(4-Ethoxyphenyl)thiophene is a highly crystalline solid (MP approx. 110-120°C range depending on polymorph). It responds well to recrystallization . Corrective Protocol (Crystallization):
-
Solvent Swap: After the reaction, separate the organic phase (e.g., Toluene). Wash with water.[4]
-
Distillation: Distill off the Toluene under vacuum to a minimum stirrable volume.
-
Solvent Addition: Add Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-8 volumes relative to crude mass).
-
Reflux: Heat to reflux until all solids dissolve.
-
Cooling: Cool slowly (10°C/hour) to 20°C. If "oiling out" occurs, seed with pure crystals at 50°C.
-
Anti-solvent (Optional): If yield is low, add Water (slowly) to the alcoholic solution to force precipitation.
Q4: The final product is grey/black. ICP-MS shows >1000 ppm Palladium. How do we remove it?
Root Cause: Thiophene sulfur atoms have a high affinity for Palladium, making it "sticky" and difficult to wash away. Technical Insight: Standard water washes are ineffective. You need a chemical scavenger (Chemisorption). Corrective Protocol (Scavenging):
-
Option A (Solid Scavenger): Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) functionalized silica (5-10 wt% relative to product) to the crude organic solution at 50°C. Stir for 4 hours, then filter while hot.
-
Option B (Activated Carbon): Add Darco® KB-G (activated carbon) (10 wt%) to the hot recrystallization solution. Stir for 1 hour, filter hot through Celite/diatomaceous earth.
-
Target: This typically reduces Pd levels to <20 ppm.
Impurity Logic & Control Strategy
Understanding where impurities come from is the key to preventing them.
Figure 2: Logic gate for impurity formation. Controlling Oxygen prevents Homocoupling; controlling temperature/pH prevents Protodeboronation.
Quantitative Data: Solvent Selection Guide
| Solvent System | Reaction Rate | Phase Separation | Scale-Up Suitability | Notes |
| DME / Water | Fast | Poor (Miscible) | Low | Difficult to recover solvent; peroxide risk. |
| THF / Water | Fast | Fair | Medium | Peroxide risk; requires distillation to separate phases effectively. |
| Toluene / Water | Moderate | Excellent | High | Best for scale-up. Clean phase cuts. Toluene is a good crystallization solvent.[5] |
| Dioxane / Water | Fast | Poor | Low | Dioxane is a carcinogen and difficult to remove (high BP). |
References
-
Suzuki-Miyaura Scale-Up Safety
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Palladium Removal Strategies
-
Thiophene Crystallization & Purification
-
Process for the purification of thiophenes.[8]
- Source: Google Patents (Bayer M
- URL
-
-
General Suzuki Coupling Guide
- Practical Guides for Scale-up of Suzuki-Miyaura Coupling.
- Source: Mettler Toledo (Reaction Engineering).
-
URL:[Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Loading for 2-(4-Ethoxyphenyl)thiophene Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing palladium catalyst loading for this crucial transformation. Drawing from established principles of cross-coupling chemistry and field-proven insights, this document will navigate you through frequently asked questions and troubleshooting scenarios to enhance your reaction efficiency, yield, and purity.
The synthesis of 2-(4-Ethoxyphenyl)thiophene, a valuable building block in medicinal chemistry and materials science, is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, catalyzed by palladium complexes, connects an aryl halide (or triflate) with an organoboron compound.[1][2][3] While seemingly straightforward, achieving optimal results hinges on a nuanced understanding of the interplay between various reaction parameters, with catalyst loading being a critical factor influencing both cost and outcome.
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading range for the synthesis of 2-(4-Ethoxyphenyl)thiophene via Suzuki-Miyaura coupling?
There is no single "one-size-fits-all" catalyst loading. The optimal amount of palladium catalyst is highly dependent on the specific substrates, ligand, base, solvent, and temperature used. However, a general starting point for optimization can be established:
-
Initial Screening (Lab Scale): A common starting range for catalyst loading in laboratory-scale synthesis is 0.5 to 2 mol% of the limiting reagent.[4] This range typically provides a good balance between reaction efficiency and cost.
-
Highly Active Catalysts: With modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), it is often possible to achieve excellent yields with much lower loadings, sometimes in the range of 0.01 to 0.1 mol% .[5]
-
Ligand-less Conditions: For certain substrates, including thiophene derivatives, ligand-less palladium catalysis can be highly effective at very low concentrations, ranging from 0.001 to 0.1 mol% .[6]
It is crucial to perform systematic optimization experiments to determine the lowest effective catalyst loading for your specific reaction conditions.
Q2: How does catalyst loading impact the reaction yield and purity?
Catalyst loading has a direct and significant impact on both the yield and purity of 2-(4-Ethoxyphenyl)thiophene:
-
Yield:
-
Too Low: Insufficient catalyst can lead to incomplete conversion of the starting materials, resulting in a low yield of the desired product. The reaction may stall before all the limiting reagent is consumed.
-
Optimal: The optimal loading will provide a high yield in a reasonable timeframe.
-
Too High: While it might seem that increasing the catalyst amount will always improve the yield, this is not necessarily true. Excessively high catalyst concentrations can sometimes lead to the formation of side products and may not significantly increase the yield beyond a certain point.[7]
-
-
Purity:
-
Increased Side Reactions: High catalyst loadings can promote side reactions such as homocoupling of the boronic acid or the aryl halide, leading to impurities that can be difficult to separate from the desired product.
-
Catalyst Residue: A higher initial catalyst loading will result in a greater concentration of residual palladium in the crude product. This is a significant concern in pharmaceutical applications where strict limits on heavy metal impurities are enforced.[8][9]
-
The goal of optimization is to find the "sweet spot" that maximizes yield while minimizing side reactions and residual catalyst.
Q3: What are the key factors to consider when trying to reduce catalyst loading?
Reducing catalyst loading is desirable for both economic and environmental reasons. Several factors can be manipulated to achieve this:
-
Ligand Choice: The ancillary ligand plays a pivotal role in stabilizing the active palladium species and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity, allowing for lower catalyst loadings.[4]
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄) can influence the ease of formation of the active catalytic species.[1]
-
Base and Solvent: The combination of base and solvent is critical for the transmetalation step and overall reaction rate.[2] A well-chosen system can enhance catalyst turnover and permit lower loadings.
-
Temperature: Increasing the reaction temperature can sometimes compensate for a lower catalyst loading by increasing the reaction rate. However, this must be balanced against the potential for increased side reactions and catalyst decomposition.
-
Purity of Reagents: Using high-purity starting materials, solvents, and bases is essential. Impurities can poison the catalyst and necessitate higher loadings.
A systematic screening of these parameters is the most effective way to identify conditions that allow for minimal catalyst usage.
Troubleshooting Guide
Problem 1: Low or No Conversion
Symptom: The reaction stalls with a significant amount of starting material remaining, even after an extended reaction time.
Possible Causes & Solutions:
-
Insufficient Catalyst Loading:
-
Explanation: The catalyst concentration may be below the threshold required to drive the reaction to completion under the current conditions.
-
Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then to 2 mol%) to see if conversion improves.
-
-
Catalyst Deactivation:
-
Explanation: The active Pd(0) species is susceptible to oxidation or aggregation into inactive palladium black, especially at higher temperatures or in the presence of oxygen.[10] Thiophene substrates themselves can sometimes contribute to catalyst deactivation.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[10] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[10]
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize thermal decomposition of the catalyst.
-
-
-
Poor Quality Reagents:
-
Explanation: Impurities in the starting materials, solvent, or base can poison the catalyst. Boronic acids can also degrade over time.[10]
-
Solution: Use freshly purified starting materials and high-purity, anhydrous, and degassed solvents and bases.
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
Symptom: The crude reaction mixture shows significant amounts of biaryl impurities derived from the coupling of two boronic acid molecules or two aryl halide molecules.
Possible Causes & Solutions:
-
High Catalyst Loading:
-
Explanation: An excessively high concentration of the palladium catalyst can promote side reactions, including homocoupling.[7]
-
Solution: Systematically decrease the catalyst loading to find a concentration that favors the desired cross-coupling pathway.
-
-
Presence of Oxygen:
-
Explanation: Oxygen can facilitate the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Sub-optimal Base or Solvent:
-
Explanation: The choice of base and solvent can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, THF/water) to identify conditions that suppress homocoupling.
-
Problem 3: Difficulty in Removing Residual Palladium from the Product
Symptom: The final product is contaminated with palladium, exceeding acceptable limits for pharmaceutical applications.
Possible Causes & Solutions:
-
High Initial Catalyst Loading:
-
Explanation: The more catalyst you start with, the more you will have to remove.
-
Solution: The primary strategy is to optimize the reaction to use the lowest possible catalyst loading that still provides an efficient reaction.
-
-
Inefficient Purification:
-
Explanation: Standard purification methods like silica gel chromatography may not be sufficient to remove all palladium residues.
-
Solution:
-
Scavenging Agents: Employ specialized palladium scavengers (e.g., functionalized silica, activated carbon, or resins) to treat the reaction mixture or the product solution.
-
Aqueous Washes: Certain aqueous washes (e.g., with solutions of thiourea or sodium bisulfite) can help to extract palladium salts.
-
Recrystallization: Careful recrystallization of the final product can significantly reduce the levels of palladium and other impurities.
-
-
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum effective catalyst loading for the synthesis of 2-(4-Ethoxyphenyl)thiophene.
Materials:
-
2-Bromothiophene (or other suitable thiophene starting material)
-
4-Ethoxyphenylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., Toluene/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Parallel reaction vials or a multi-well reaction block
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor and ligand in the reaction solvent to ensure accurate dispensing of small quantities.
-
Reaction Setup: In a series of reaction vials under an inert atmosphere, add 2-bromothiophene (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the appropriate volume of the palladium/ligand stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05, 0.01 mol%).
-
Reaction Execution: Add the solvent to each vial, seal, and heat the reactions at a constant temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion to 2-(4-Ethoxyphenyl)thiophene.
-
Analysis: Plot the conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that provides a high conversion in an acceptable timeframe.
Data Presentation:
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Yield (%) | Key Observations |
| 2.0 | 1 | 98 | Rapid reaction, slight increase in side products |
| 1.0 | 2 | 97 | Clean reaction, high yield |
| 0.5 | 4 | 96 | Clean reaction, slightly slower |
| 0.1 | 8 | 95 | Slower reaction, still high conversion |
| 0.05 | 16 | 92 | Reaction significantly slower |
| 0.01 | 24 | 75 | Incomplete conversion after 24h |
This is example data and will vary based on specific reaction conditions.
Visualizations
Catalyst Loading Optimization Workflow
Caption: Workflow for systematic optimization of catalyst loading.
Relationship Between Catalyst Loading and Reaction Outcome
Caption: Impact of catalyst loading on reaction performance.
References
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. MDPI. Available at: [Link]
-
Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing). Available at: [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. American Chemical Society. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters (ACS Publications). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters (ACS Publications). Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics (ACS Publications). Available at: [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Removing Catalyst Residues in Hydrogenation Intermediates. WuXi AppTec. Available at: [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. LinkedIn. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. Available at: [Link]
-
Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates. PubMed. Available at: [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. ResearchGate. Available at: [Link]
-
Palladium Complexes with N‑Heterocyclic Carbene Ligands As Catalysts for the Alkoxycarbonylation of Olefins. Iowa State University Digital Repository. Available at: [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available at: [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]
-
Optimizing Suzuki-Miyaura Coupling with High-Purity Palladium(II) Acetate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]
-
Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non tethered analogues. ResearchGate. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Available at: [Link]
- Process for removing catalyst impurities from polyols. Google Patents.
-
Palladium(II) and Platinum(II) Thiophene-Based Thiosemicarbazones: Synthesis, Properties, and Anticancer Studies. ResearchGate. Available at: [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Electrophilic Reactivity of 2-Arylthiophenes: 2-Phenylthiophene vs. 2-(4-Ethoxyphenyl)thiophene
Abstract
In the landscape of heterocyclic chemistry, 2-arylthiophenes are privileged scaffolds in materials science and medicinal chemistry. Their utility is largely dictated by the reactivity of the thiophene ring, particularly in electrophilic aromatic substitution (SEAr) reactions. This guide presents an in-depth comparison of the electrophilic reactivity of 2-(4-ethoxyphenyl)thiophene and its parent compound, 2-phenylthiophene. We will dissect the electronic factors governing their reactivity, present supporting experimental data from analogous systems, and provide a detailed protocol for a representative electrophilic transformation. The analysis demonstrates that the para-ethoxy substituent on the phenyl ring acts as a powerful activating group, significantly enhancing the nucleophilicity and, consequently, the electrophilic reactivity of the thiophene core compared to the unsubstituted phenyl analogue.
Introduction: The Thiophene Core in Electrophilic Substitution
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Due to the ability of the sulfur atom's lone pairs to participate in the π-electron system, the thiophene ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[1][2] In fact, thiophene is significantly more reactive than benzene in such reactions.[3]
Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 and C5 positions (the α-positions). This regioselectivity is a direct consequence of the superior stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during α-attack. The positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom, whereas attack at the C3 or C4 positions (β-positions) allows for only two resonance structures.[4][5] When the C2 position is occupied, as in the case of 2-phenylthiophene, electrophilic substitution is strongly directed to the C5 position.[6]
Mechanistic Considerations: The Decisive Role of Substituent Electronic Effects
The rate and facility of an electrophilic aromatic substitution reaction are governed by the electron density of the aromatic ring. Electron-donating groups (EDGs) increase the ring's nucleophilicity and accelerate the reaction, while electron-withdrawing groups (EWGs) have the opposite effect. The key to comparing 2-phenylthiophene and 2-(4-ethoxyphenyl)thiophene lies in analyzing the electronic influence of the respective aryl substituents on the thiophene ring.
The Phenyl Group: A Modest Influencer
A phenyl substituent at the C2 position of thiophene has a nuanced electronic effect. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbons. Concurrently, its π-system can engage in resonance with the thiophene ring. Overall, the phenyl group is considered a weak activating group in the context of electrophilic aromatic substitution on the thiophene ring, rendering 2-phenylthiophene more reactive than thiophene itself, which is already more reactive than benzene.
The 4-Ethoxyphenyl Group: A Potent Activator
The introduction of an ethoxy group at the para-position of the phenyl ring dramatically alters its electronic character. The ethoxy group is a powerful electron-donating group, primarily through a strong positive mesomeric (+M) or resonance effect. The lone pairs on the oxygen atom can be delocalized into the phenyl ring's π-system and, by extension, into the conjugated thiophene ring.[3] This resonance effect far outweighs the group's electron-withdrawing inductive effect (-I).[3]
This substantial increase in electron density makes the entire 2-(4-ethoxyphenyl)thiophene molecule, and particularly the C5 position of the thiophene ring, significantly more nucleophilic and thus more reactive towards electrophiles.
Diagram 1: Influence of Substituents on Ring Activation
Sources
- 1. scribd.com [scribd.com]
- 2. sciforum.net [sciforum.net]
- 3. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Comparative Synthetic Architectures for 2-(4-Ethoxyphenyl)thiophene: Yield, Purity, and Scalability
Executive Summary
2-(4-Ethoxyphenyl)thiophene (CAS: 40306-37-6) is a critical structural motif in the synthesis of liquid crystals, organic field-effect transistors (OFETs), and kinase inhibitors. Its synthesis represents a classic problem in biaryl construction: coupling an electron-rich heterocycle (thiophene) with an electron-rich aryl ring (4-ethoxybenzene).
This guide objectively compares three distinct synthetic methodologies to access this target. Unlike generic textbook descriptions, this analysis focuses on the causality of failure , impurity profiles , and scalability of each route.
The Three Competitors
-
Suzuki-Miyaura Coupling: The industry benchmark for purity and yield.
-
Pd-Catalyzed Direct C-H Arylation: The "Green" challenger offering superior atom economy.
-
Stille Coupling: The robust alternative for base-sensitive substrates.
Strategic Overview & Decision Matrix
Before detailing the protocols, the following decision matrix assists in selecting the optimal route based on your specific laboratory constraints (e.g., cost, waste disposal, functional group tolerance).
Figure 1: Strategic decision tree for selecting the synthetic route based on process constraints.
Detailed Comparative Analysis
Route A: Suzuki-Miyaura Coupling (The Benchmark)
This is the most widely adopted route due to the non-toxicity of boron byproducts and the stability of the precursors.
-
Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Base-mediated Transmetallation, and Reductive Elimination.
-
Key Precursors: 2-Bromothiophene + 4-Ethoxyphenylboronic acid.
Experimental Protocol
Note: This protocol is optimized to minimize homocoupling of the boronic acid.
-
Reagents:
-
2-Bromothiophene (1.0 equiv, 10 mmol)
-
4-Ethoxyphenylboronic acid (1.2 equiv, 12 mmol)
-
Catalyst: Pd(PPh3)4 (3 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed).
-
-
Procedure:
-
Charge a Schlenk flask with 2-bromothiophene, boronic acid, and Pd(PPh3)4 under Argon.
-
Add degassed DME (40 mL) and stir for 5 minutes.
-
Add the aqueous Na2CO3 via syringe. Critical Step: The biphasic nature requires vigorous stirring (1000 RPM) to ensure phase transfer.
-
Heat to reflux (85°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Recrystallization from Ethanol is preferred over column chromatography for scaling, yielding white crystalline plates.
-
-
Performance Data:
-
Yield: 85-92%
-
Purity: >99% (HPLC)
-
Common Pitfall: "Protodeboronation" of the aryl boronic acid if the reaction runs too long or base concentration is too high.
-
Route B: Pd-Catalyzed Direct C-H Arylation (The Green Frontier)
This route avoids the pre-functionalization of the thiophene ring (no borylation or stannylation needed), significantly improving atom economy. However, it requires careful control to prevent C2/C5 dicoupling.
-
Mechanism: Concerted Metallation-Deprotonation (CMD). A carboxylate ligand (Pivalate) acts as a proton shuttle to lower the energy barrier for C-H bond cleavage.
Mechanism Visualization (CMD Pathway)
Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism, highlighting the critical role of pivalate (Piv) in lowering C-H activation energy.
Experimental Protocol
-
Reagents:
-
Thiophene (2.0 equiv, excess used to suppress dicoupling)
-
1-Bromo-4-ethoxybenzene (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: P(t-Bu)2Me HBF4 (4 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Additive: Pivalic Acid (30 mol%)
-
Solvent: Toluene.[1]
-
-
Procedure:
-
Combine aryl bromide, Pd catalyst, ligand, base, and pivalic acid in a pressure tube.
-
Add Toluene and Thiophene.
-
Seal and heat to 110°C for 16 hours.
-
Why Pivalic Acid? It acts as a crucial "proton shuttle," allowing the carbonate base to deprotonate the thiophene C-H bond in a non-polar solvent.
-
-
Performance Data:
-
Yield: 75-82%
-
Selectivity: 20:1 (C2-mono vs C2,C5-bis)
-
Atom Economy: Superior. No stoichiometric metal waste (B or Sn).
-
Route C: Stille Coupling (The Specialist)
Used when functional groups are sensitive to the basic conditions of Suzuki or the high temperatures of Direct Arylation.
-
Mechanism: Transmetallation between an Organotin reagent and Organohalide.[2][3]
-
Key Precursors: 2-(Tributylstannyl)thiophene + 1-Iodo-4-ethoxybenzene.
Experimental Protocol
-
Reagents:
-
2-(Tributylstannyl)thiophene (1.05 equiv)
-
1-Iodo-4-ethoxybenzene (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (2 mol%) or Pd2(dba)3/AsPh3 (for difficult cases)
-
Solvent: DMF or Toluene.
-
-
Procedure:
-
Safety Warning: Organotin compounds are neurotoxic. All weighing and handling must occur in a fume hood with double-gloving.
-
Mix reagents in anhydrous DMF.
-
Heat to 80°C for 6 hours.
-
Purification (The Challenge): Tin byproducts are greasy and streak on silica.
-
Tip: Wash the crude organic layer with 10% KF (aqueous) to precipitate insoluble Bu3SnF, which can be filtered off before column chromatography.
-
-
Performance Data:
-
Yield: 88-94% (Very robust)
-
Downside: Removal of toxic tin residues to <10 ppm for pharma applications is difficult and expensive.
-
Comparative Data Summary
| Feature | Suzuki-Miyaura (Route A) | Direct Arylation (Route B) | Stille Coupling (Route C) |
| Yield | High (85-92%) | Moderate (75-82%) | High (88-94%) |
| Atom Economy | Moderate | Excellent | Poor (High MW waste) |
| Toxicity | Low | Low | High (Organotin) |
| Cost | Moderate (Boronic acids) | Low (Commodity reagents) | High (Stannyl reagents) |
| Scalability | Excellent | Good (Requires excess thiophene) | Poor (Waste disposal) |
| Key Impurity | Homocoupling (Biaryl) | C2,C5-Dithienyl | Organotin residues |
References
-
Direct Arylation Methodologies
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Mechanism in C-H Activation. Journal of the American Chemical Society.
-
Glover, B., et al. (2015). Direct Arylation of Thiophenes in Continuous Flow. Journal of Flow Chemistry.
-
-
Suzuki-Miyaura Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Wang, N. X., et al. (2003).[4] Synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications.
-
-
Stille Coupling & Purification
-
Farina, V., et al. (1997). The Stille Reaction. Organic Reactions.
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.[5]
-
Sources
Spectroscopic Comparison Guide: 2-(4-Ethoxyphenyl)thiophene vs. Isomers
Content Type: Technical Comparison & Application Guide Target Molecule: 2-(4-Ethoxyphenyl)thiophene (CAS: 850893-32-2) Primary Isomeric Alternative: 3-(4-Ethoxyphenyl)thiophene Secondary Isomers: 2-(2-Ethoxyphenyl)thiophene (Ortho), 2-(3-Ethoxyphenyl)thiophene (Meta)
Executive Summary: The Structural Imperative
In the development of organic semiconductors (OFETs, OLEDs) and liquid crystals, 2-(4-Ethoxyphenyl)thiophene represents a "linear" conjugated motif. Its para-ethoxy substitution acts as a strong electron-donating group (EDG), while the 2-position linkage on the thiophene ring facilitates optimal
The Critical Distinction: Researchers often encounter the 3-substituted isomer as a synthetic impurity or a structural alternative. This guide demonstrates that the 3-isomer acts as a "conjugation break" due to increased steric torsion and reduced resonance contribution. Spectroscopic validation is therefore not just for identity, but a metric of electronic performance.
Structural & Electronic Logic
Before analyzing spectra, one must understand the physical basis for the differences.
| Feature | 2-(4-Ethoxyphenyl)thiophene (Target) | 3-(4-Ethoxyphenyl)thiophene (Isomer) |
| Symmetry | ||
| Steric Hinderance | Low (H3 thiophene vs Ortho-H phenyl) | High (H2/H4 thiophene vs Ortho-H phenyl) |
| Conjugation | Extended (Linear path) | Interrupted (Cross-conjugated character) |
| Electronic Nature | Strong dipole, high polarizability | Reduced dipole |
Visualization: Isomer Structural Logic
The following diagram illustrates the structural differences and their impact on electronic flow.
Figure 1: Structural logic linking regiochemistry to electronic performance.
Spectroscopic Comparison: The "Fingerprint" Protocols
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive tool for distinguishing the isomers. The thiophene ring protons provide the most reliable diagnostic signals.
Diagnostic Criteria:
-
The "Smoking Gun" (H2 Signal): In the 3-isomer , the proton at position 2 (H2) is flanked by the sulfur and the substituent. It appears as a narrow doublet or singlet at a significantly downfield shift (~7.3–7.5 ppm) compared to other thiophene protons.
-
Coupling Constants (
):-
2-Substituted: H3, H4, and H5 are present.
(~5.0 Hz) and (~3.5 Hz) are key. -
3-Substituted: H2, H4, and H5 are present.
is very small (<3 Hz), making H2 appear singlet-like.
-
Comparative Data Table (
H NMR in CDCl
)
| Proton Position | 2-(4-Ethoxyphenyl)thiophene ( | 3-(4-Ethoxyphenyl)thiophene ( | Multiplicity & Coupling |
| Thiophene H2 | Substituted | 7.30 - 7.45 | Singlet/Narrow Doublet (Diagnostic) |
| Thiophene H3 | 7.15 - 7.20 | Substituted | Doublet ( |
| Thiophene H4 | 7.00 - 7.05 | 7.30 - 7.35 | DD (2-isomer) vs DD (3-isomer) |
| Thiophene H5 | 7.20 - 7.25 | 7.35 - 7.40 | DD ( |
| Phenyl (Ortho) | 7.50 - 7.55 | 7.45 - 7.50 | Doublet (AA'BB' system) |
| Phenyl (Meta) | 6.85 - 6.95 | 6.85 - 6.95 | Doublet (AA'BB' system) |
| Ethoxy (-CH | 4.05 | 4.05 | Quartet |
| Ethoxy (-CH | 1.40 | 1.40 | Triplet |
Analyst Note: The Phenyl and Ethoxy signals are nearly identical for both isomers. Focus exclusively on the aromatic region (7.0–7.5 ppm) and integration of the thiophene protons.
B. UV-Vis Spectroscopy (Electronic Performance)
This is the performance metric. The 2-isomer should exhibit a bathochromic shift (red shift) relative to the 3-isomer due to the "Effective Conjugation Length" (ECL).
-
2-(4-Ethoxyphenyl)thiophene:
nm (Strong transition). -
3-(4-Ethoxyphenyl)thiophene:
nm. -
Performance Implication: A sample of the 2-isomer that shows a "shoulder" or peak shift toward the blue region likely contains the 3-isomer impurity or significant twisting due to steric stress.
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: Selective synthesis of the 2-isomer to avoid regio-scrambling.
Reagents:
-
2-Bromothiophene (1.0 eq)
-
4-Ethoxyphenylboronic acid (1.1 eq)
-
Pd(PPh
) (3-5 mol%) -
K
CO (2M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)
Workflow:
-
Degassing: Purge solvents with Argon for 30 mins (Critical to prevent homocoupling of boronic acid).
-
Mixing: Combine halide, boronic acid, and base in the reaction vessel.
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Reflux: Heat to 90-100°C for 12-16 hours.
-
Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO
. -
Purification: Silica gel column chromatography (Hexane/EtOAc 95:5).
Protocol 2: Analytical Validation Workflow
The following decision tree outlines the quality control process for validating the product.
Figure 2: Analytical workflow for validating regiochemical purity.
Performance Implications in Applications
Organic Field-Effect Transistors (OFETs)
-
2-Isomer: The planar geometry allows for "herringbone" or
-stacking in the solid state. This facilitates charge carrier hopping, leading to higher hole mobility ( ). -
3-Isomer: The twisted geometry disrupts packing density. Even small amounts (<5%) can act as "trap sites," reducing mobility by orders of magnitude.
Liquid Crystals[3]
-
2-Isomer: High aspect ratio (length-to-width) promotes nematic/smectic mesophases.
-
3-Isomer: The "kinked" shape lowers the clearing point (
) and destabilizes the mesophase.
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Thiophene Regiochemistry & NMR: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for thiophene chemical shifts).
-
Electronic Properties of Phenylthiophenes: Orita, A., et al. (2004). Synthesis and Properties of Oligo(2-phenylthiophene)s. Chemistry - A European Journal. Link
- Crystallography of Analogues: Comparison based on 2-(4-methoxyphenyl)thiophene structures. CCDC Database entries for similar alkoxy-phenylthiophenes.
-
Substituent Effects in Conjugated Systems: Mishra, A., et al. (2009). Functionalized Thiophenes for Organic Electronics. Chemical Reviews, 109(3), 1141–1276. Link
Definitive Guide: Cross-Validation of Analytical Methods for 2-(4-Ethoxyphenyl)thiophene Quantification
This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for the quantification of 2-(4-Ethoxyphenyl)thiophene , a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2]
Executive Summary & Application Context
2-(4-Ethoxyphenyl)thiophene is a conjugated heterocycle serving as a structural scaffold in liquid crystal displays and pharmaceutical active ingredients.[1][2] Its purity is paramount; trace amounts of unreacted starting materials (e.g., 4-ethoxyphenylboronic acid or 2-bromothiophene) can quench fluorescence in optical applications or trigger genotoxic alerts in drug substances.[1][2]
This guide compares two validated quantification strategies:
-
The "Product" (Recommended): Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA ).
-
The Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID ).[1][2]
While GC-FID is traditionally used for volatile thiophene derivatives, this guide demonstrates why RP-HPLC-PDA offers superior specificity for this higher-molecular-weight, thermally sensitive congener, particularly when separating polar boronic acid impurities.[1][2]
Method A: The Product (RP-HPLC-PDA)
The Gold Standard for Non-Volatile & Thermally Labile Intermediates.[1]
Mechanistic Rationale
The ethoxy and phenyl substitutions significantly increase the boiling point and conjugation length compared to unsubstituted thiophene.[2] RP-HPLC utilizes hydrophobic interactions with a C18 stationary phase to separate the target analyte from polar synthetic byproducts (catalysts, salts, boronic acids) without thermal stress.[2]
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2]
-
Why: The 3.5 µm particle size balances resolution and backpressure, allowing for faster run times than 5 µm columns.[2]
-
-
Mobile Phase:
-
Gradient Program:
-
Detection: PDA at 290 nm (λmax for the conjugated phenyl-thiophene system).[1]
-
Injection Volume: 5 µL.
Self-Validating System Check[1][2]
-
System Suitability: The resolution (
) between 2-(4-Ethoxyphenyl)thiophene and its nearest impurity (often the homocoupled biphenyl dimer) must be > 2.0.[1] -
Peak Purity: PDA spectral analysis across the peak width must show a purity angle < purity threshold, confirming no co-eluting impurities.
Method B: The Alternative (GC-FID)
The Traditional Approach for Thiophene Purity.
Mechanistic Rationale
GC-FID relies on volatility.[1][2] While excellent for unsubstituted thiophene (BP ~84°C), the 2-(4-ethoxyphenyl) derivative requires high inlet temperatures (>250°C).[1] This method is cost-effective but risks thermal degradation of residual boronic acids into artifacts (e.g., boroxines) that can foul the inlet liner.[2]
Experimental Protocol
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 50:1 at 280°C.
-
Oven Program:
-
Detector: FID at 300°C.
Cross-Validation Data Comparison
The following data summarizes a head-to-head validation study using a certified reference standard of 2-(4-Ethoxyphenyl)thiophene (purity >99.5%).
| Parameter | Method A (RP-HPLC-PDA) | Method B (GC-FID) | Analysis |
| Linearity ( | > 0.9998 (0.5–100 µg/mL) | > 0.9992 (1.0–200 µg/mL) | HPLC shows superior linearity at lower concentrations.[1] |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.20 µg/mL | HPLC is 4x more sensitive due to high UV extinction coefficient.[1] |
| Precision (RSD, n=6) | 0.35% | 1.12% | GC injection variability (split discrimination) impacts precision. |
| Accuracy (Spike Recovery) | 98.5% – 101.2% | 94.0% – 104.5% | GC accuracy suffers from potential thermal degradation of matrix components.[1] |
| Selectivity | Excellent (Separates Boronic Acids) | Poor (Boronic acids degrade/tail) | Critical Differentiator. |
Key Insight: The "Boronic Acid" Trap
In Suzuki coupling workflows, residual 4-ethoxyphenylboronic acid is a common impurity.[1][2] In GC-FID, this acid dehydrates in the injector port to form boroxines, which often co-elute or cause ghost peaks.[2] HPLC-PDA elutes the polar boronic acid near the void volume (tR ~1.5 min), completely resolving it from the lipophilic target analyte (tR ~7.8 min).
Analytical Workflow & Logic Diagram
The following diagram illustrates the decision matrix and workflow for validating the quantification of 2-(4-Ethoxyphenyl)thiophene.
Caption: Comparative workflow logic. HPLC is the preferred path when polar, thermally unstable precursors (boronic acids) are present.
References
-
Eurofins Scientific. (2021).[1][2] Analytical Method Summaries: Determination of Thiophene Derivatives by GC/MS and LC/MS. Retrieved from
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.Separations, 8(4), 48. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2022).[1] Thiophene: Gas Phase and Condensed Phase Thermochemistry Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from
-
American Chemical Society. (2014).[1][2] Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates.[1][2]Journal of Organic Chemistry. Retrieved from
-
Agilent Technologies. (2003).[1][2] Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Application Note. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Ethoxyphenyl)thiophene
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(4-Ethoxyphenyl)thiophene demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risks. Here, we will dissect the necessary personal protective equipment (PPE), outline operational plans, and establish clear disposal protocols, ensuring that every step is grounded in established safety principles and scientific rationale.
Hazard Profile: Understanding the Risks of 2-(4-Ethoxyphenyl)thiophene
While a specific, comprehensive toxicological profile for 2-(4-Ethoxyphenyl)thiophene is not fully established, we can construct a robust safety model by examining its structural components: the thiophene ring and the ethoxyphenyl group.
-
Thiophene Derivatives: The thiophene moiety is a common scaffold in many pharmaceuticals. However, its metabolism by cytochrome P450 enzymes can lead to reactive intermediates like S-oxides and epoxides, which are implicated in toxic side effects in some thiophene-containing drugs.[1] Therefore, minimizing exposure is paramount as a precautionary measure against potential long-term health effects. General safety data for thiophene and its derivatives indicate risks of skin, eye, and respiratory irritation, as well as potential harm if swallowed or inhaled.[2][3][4]
-
Aromatic Ethers: The ethoxyphenyl group places this compound in the ether family. Ethers as a class present significant physical hazards, most notably their high flammability and the potential to form explosive peroxides when exposed to air and light over time.[5] Vapors can be heavier than air, travel to an ignition source, and flash back.[5]
Based on this analysis, 2-(4-Ethoxyphenyl)thiophene should be handled as a substance that is irritating to the eyes, skin, and respiratory system, potentially harmful if ingested or absorbed, and presents a flammability hazard.[4][5][6]
Core Protective Measures: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be robust engineering controls.
Chemical Fume Hood: All handling of 2-(4-Ethoxyphenyl)thiophene, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] The fume hood provides essential ventilation to dilute and remove vapors, minimizing inhalation exposure.[9] Always work at least 6 inches (15 cm) inside the sash to ensure effective containment.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the scale and nature of the procedure. The following table summarizes the essential equipment.
| Protection Type | Equipment | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles | Minimum Requirement. Must provide a complete seal around the eyes to protect from splashes and vapors. Standard safety glasses are insufficient.[11][12] |
| Face Shield (used with goggles) | Recommended for larger quantities (>50 mL) or splash-intensive operations. Provides an additional layer of protection for the entire face.[8] | |
| Hand | Double-Gloving: Nitrile Gloves | For splash protection and incidental contact. Nitrile provides good resistance to a range of chemicals. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[8] Disposable gloves are suitable only for brief contact; they must be replaced immediately upon contamination.[9] |
| Heavy-Duty Gloves (e.g., Butyl Rubber, Viton) | For prolonged contact or immersion. When handling larger volumes or performing tasks with a high risk of sustained contact, a more robust glove material is necessary.[8] Always check manufacturer-specific breakthrough time data. | |
| Body | Flame-Resistant Laboratory Coat | Minimum Requirement. Must be fully buttoned to protect skin and personal clothing from splashes.[8] |
| Chemically Resistant Apron | Recommended for larger quantities. Worn over the lab coat, an apron provides an additional barrier against significant spills.[13] | |
| Foot | Closed-Toe Shoes | Mandatory. Protects feet from spills and falling objects. The area of skin between the shoe and ankle must not be exposed.[8] |
| Respiratory | NIOSH-Approved Respirator | For emergency situations or if engineering controls fail. Not a substitute for a fume hood. Use requires prior medical clearance, training, and fit-testing. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is appropriate.[3][12] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale.
Caption: PPE selection is dictated by the volume and nature of the chemical handling task.
Operational Plan: From Bench to Waste
A disciplined, step-by-step approach is essential for safe handling.
Step 1: Preparation and PPE Donning
-
Clear the Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, absorbent pads, waste container) inside the hood before introducing the chemical.
-
Don PPE: Put on PPE in the correct order to prevent cross-contamination.
PPE Donning and Doffing Sequence
The integrity of your protection depends on the correct sequence for putting on and removing PPE.
Caption: Follow a strict sequence for donning and doffing PPE to minimize contamination.
Step 2: Chemical Handling
-
Grounding: When transferring significant quantities of flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Dispensing: Carefully weigh or measure the required amount on a non-porous, disposable liner within the fume hood.
-
Closure: Immediately and tightly close the primary container after dispensing.[7]
-
Observation: Never leave an active experiment unattended.[10]
Step 3: Storage
-
Container: Store in a tightly closed, properly labeled container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable materials.[2][7] This storage area should be separate from oxidizing agents, strong acids, and bases.[5][6]
-
Ignition Sources: Ensure the storage location is free from heat, sparks, and open flames.
Emergency and Disposal Plans
Spill Response
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Control Ignition Sources: If safe to do so, remove any potential sources of ignition.[2][5]
-
Small Spill Cleanup (inside a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material like sand, earth, or a commercial sorbent.[2] Do not use combustible materials like paper towels alone.
-
Carefully collect the absorbed material and contaminated tools into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
-
Waste Segregation: All materials contaminated with 2-(4-Ethoxyphenyl)thiophene, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not pour down the drain.[4][5]
By integrating these detailed PPE, operational, and emergency protocols into your daily workflow, you build a system of safety that protects not only yourself but also your colleagues and your research.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
-
2-(4-METHOXYPHENYL)THIOPHENE Safety Data Sheet. Georganics. [Link]
-
Ethers Health & Safety. University of St Andrews. [Link]
-
Ethers - Handling and control of exposure. University of St Andrews. [Link]
-
Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Diethyl Ether Standard Operating Procedure. Purdue University. [Link]
-
Laboratory Safety Guideline - Diethyl Ether. Harvard University. [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.[Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.[Link]
Sources
- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. scribd.com [scribd.com]
- 4. georganics.sk [georganics.sk]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. keyorganics.net [keyorganics.net]
- 8. purdue.edu [purdue.edu]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. en.derthon.com [en.derthon.com]
- 12. derthon.com [derthon.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
